Unraveling "Pcepa": A Search for a Central Nervous System Mechanism of Action
An extensive review of scientific literature and public databases reveals no information on a compound or entity referred to as "Pcepa" in the context of central nervous system (CNS) pharmacology or its mechanism of acti...
Author: BenchChem Technical Support Team. Date: November 2025
An extensive review of scientific literature and public databases reveals no information on a compound or entity referred to as "Pcepa" in the context of central nervous system (CNS) pharmacology or its mechanism of action. Searches for "Pcepa mechanism of action central nervous system," "Pcepa CNS effects," "Pcepa signaling pathway," and related terms did not yield any relevant scientific data.
This suggests that "Pcepa" may be a typographical error, a non-standardized abbreviation, or a proprietary name for a compound not yet disclosed in public scientific literature. The information available in the public domain is insufficient to generate a technical guide, summarize quantitative data, or detail experimental protocols as requested.
The search results did, however, retrieve information on a variety of unrelated topics, which are briefly summarized below to illustrate the scope of the search and the absence of the requested information:
Canadian Legislation: Several results referenced the "Protection of Communities and Exploited Persons Act (PCEPA)" in Canada, which is a piece of legislation and not a pharmacological agent.[1][2]
Unrelated Biological Molecules and Pathways: Information was found on entities with similar-sounding acronyms or related to CNS function in a general sense, such as:
PACAP (Pituitary adenylate cyclase-activating polypeptide): A neuropeptide with various roles in the CNS.[3]
PPAR (Peroxisome proliferator-activated receptor): A group of nuclear receptors involved in metabolism and inflammation.[4]
PCPA (parachlorophenylalanine): An inhibitor of serotonin synthesis.
P-glycoprotein (P-gp): A transporter protein in the blood-brain barrier.[5]
Primary Central Nervous System Vasculitis (PACNS): An inflammatory disorder of the blood vessels in the brain and spinal cord.[6]
Without a valid scientific identifier for "Pcepa," it is not possible to provide the requested in-depth technical guide on its core mechanism of action in the central nervous system. Should a corrected or alternative name for the compound of interest be available, a new search could be initiated to provide the detailed information required by researchers, scientists, and drug development professionals.
An In-Depth Technical Guide to the Pharmacological Properties of N-(1-phenylcyclohexyl)-3-ethoxypropanamine
For Researchers, Scientists, and Drug Development Professionals Abstract N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) is a designer drug structurally related to phencyclidine (PCP), a well-known dissociative anesth...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) is a designer drug structurally related to phencyclidine (PCP), a well-known dissociative anesthetic with significant abuse potential. As a member of the arylcyclohexylamine class, PCEPA is presumed to exert its primary pharmacological effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the known and inferred pharmacological properties of PCEPA, drawing upon data from closely related analogs to build a predictive profile. It details standard experimental protocols for the in vitro characterization of such compounds and presents key signaling pathways and experimental workflows in a standardized visual format to aid in research and development.
Introduction
N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) is a synthetic compound belonging to the arylcyclohexylamine class. This class of compounds is characterized by a core cyclohexylamine structure with an aryl group attached to the same carbon as the amine. The prototypical compound of this class, phencyclidine (PCP), was initially developed as an anesthetic agent but was discontinued for human use due to its severe psychotomimetic side effects. Arylcyclohexylamines are known to act as non-competitive antagonists of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. The illicit production and abuse of PCP analogs, including PCEPA, pose significant public health concerns and necessitate a thorough understanding of their pharmacological profiles. This guide aims to consolidate the available information and provide a framework for the pharmacological investigation of PCEPA and related compounds.
Predicted Pharmacological Profile
Direct quantitative pharmacological data for PCEPA is limited in the public domain. However, based on its structural similarity to PCP and other N-substituted analogs, its primary mechanism of action is predicted to be the blockade of the NMDA receptor ion channel. The following tables summarize the receptor binding affinities and functional potencies of PCP and a selection of its analogs to provide a likely pharmacological context for PCEPA.
Table 1: Receptor Binding Affinities (Ki) of Phencyclidine and Analogs
Note: IC50 represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. EC50 is the concentration of a drug that gives half-maximal response.
Mechanism of Action: NMDA Receptor Antagonism
PCEPA, like other arylcyclohexylamines, is predicted to act as a non-competitive antagonist at the NMDA receptor. This means it does not compete with the endogenous agonists, glutamate and glycine (or D-serine), for their binding sites. Instead, it binds to a distinct site located within the ion channel of the receptor, often referred to as the "PCP site".
The binding of PCEPA to this intrachannel site physically obstructs the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its agonists. This blockade is use-dependent, meaning the compound has a higher affinity for the open state of the ion channel. The inhibition of NMDA receptor-mediated calcium influx disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative and psychotomimetic effects associated with this class of drugs.
NMDA Receptor signaling and PCEPA's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of N-(1-phenylcyclohexyl)-3-ethoxypropanamine and related compounds.
Radioligand Binding Assay for NMDA Receptor (PCP Site)
This assay determines the binding affinity (Ki) of a test compound for the PCP binding site within the NMDA receptor ion channel.
Materials:
Radioligand: [3H]MK-801 or [3H]TCP (Tenocyclidine), potent and selective radiolabeled NMDA receptor channel blockers.
Membrane Preparation: Rat brain cortical membranes or membranes from cells expressing recombinant NMDA receptors.
Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.
Test Compound: N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) at various concentrations.
Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., 10 µM MK-801 or PCP).
Glass fiber filters (e.g., Whatman GF/B).
Scintillation cocktail and counter.
Procedure:
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer to a specific protein concentration.
Assay Setup: In a 96-well plate, add the following to each well:
Membrane preparation.
Assay buffer.
Radioligand at a fixed concentration (typically near its Kd value).
Varying concentrations of the test compound (PCEPA) or buffer (for total binding) or the non-specific binding control.
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding = Total binding - Non-specific binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This assay measures the ability of a compound to inhibit NMDA receptor function by quantifying changes in intracellular calcium concentration.
Materials:
Cell Line: A stable cell line expressing functional NMDA receptors (e.g., HEK293 or CHO cells co-transfected with NMDA receptor subunits).
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Mg2+ (to maintain the voltage-dependent block at rest) and Ca2+.
NMDA Receptor Agonists: Glutamate and a co-agonist (glycine or D-serine).
Test Compound: N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) at various concentrations.
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
Wash: Gently wash the cells with assay buffer to remove excess dye.
Pre-incubation: Add varying concentrations of the test compound (PCEPA) to the wells and incubate for a defined period.
Fluorescence Measurement:
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
Inject a solution containing the NMDA receptor agonists (glutamate and glycine/D-serine) into the wells.
Immediately begin recording the fluorescence intensity over time.
Data Analysis:
The increase in fluorescence intensity corresponds to the influx of Ca2+ through the activated NMDA receptors.
Calculate the response (e.g., peak fluorescence or area under the curve) for each concentration of the test compound.
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration.
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Experimental and Logical Workflows
The characterization of a novel arylcyclohexylamine like PCEPA typically follows a structured workflow, from initial in vitro screening to more complex in vivo assessments.
General experimental workflow for pharmacological profiling.
Conclusion
While specific pharmacological data for N-(1-phenylcyclohexyl)-3-ethoxypropanamine are not extensively available, its structural relationship to phencyclidine strongly suggests that it functions as a potent non-competitive NMDA receptor antagonist. The provided data on PCP and its analogs offer a valuable framework for predicting the binding affinities and functional effects of PCEPA. The detailed experimental protocols and workflows presented in this guide are intended to facilitate further research into the pharmacological properties of this and other novel psychoactive substances. A thorough characterization of these compounds is crucial for understanding their potential for abuse and for developing effective diagnostic and therapeutic strategies.
PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine): An In-depth Technical Guide on a Phencyclidine Analog
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine), a designer drug and analog of phencyc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine), a designer drug and analog of phencyclidine (PCP). While specific quantitative pharmacological data on PCEPA is limited in publicly available literature, this document extrapolates its likely properties based on the well-established pharmacology of phencyclidine and its derivatives. This guide covers the probable synthesis, metabolism, mechanism of action, and the standard experimental protocols for the evaluation of novel phencyclidine analogs. The primary aim is to equip researchers and drug development professionals with a foundational understanding of PCEPA and a methodological framework for its further investigation.
Introduction
Phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) and its analogs are a class of dissociative anesthetics known for their psychotomimetic effects.[1] These compounds primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[2][3] PCEPA, or N-(1-phenylcyclohexyl)-3-ethoxypropanamine, is a phencyclidine-derived designer drug that has been identified in forensic and toxicological studies.[4] Understanding the chemical, pharmacological, and metabolic profile of PCEPA is crucial for the fields of toxicology, pharmacology, and drug development. This guide synthesizes the available information on PCEPA and provides a technical framework for its scientific investigation.
Chemical Structure and Synthesis
PCEPA is structurally related to phencyclidine, featuring the core 1-phenylcyclohexyl moiety. The key structural difference is the substitution of the piperidine ring with a 3-ethoxypropanamine chain.
A probable synthetic route for PCEPA, based on established methods for synthesizing phencyclidine analogs, involves the reaction of a Grignard reagent with a nitrile. Specifically, the synthesis would likely proceed via the reaction of phenylmagnesium bromide with 1-(3-ethoxypropylamino)cyclohexanecarbonitrile.
Caption: Probable synthetic workflow for PCEPA.
Pharmacology
Mechanism of Action
Phencyclidine and its analogs are well-characterized as non-competitive antagonists of the NMDA receptor, a key ionotropic glutamate receptor in the central nervous system.[2] They bind to a site within the ion channel pore, effectively blocking the influx of calcium ions and inhibiting neuronal depolarization.[3] It is highly probable that PCEPA shares this primary mechanism of action.
Beyond its effects on the NMDA receptor, phencyclidine has also been shown to interact with the dopamine D2 receptor, exhibiting high affinity for its high-affinity state (D2High).[5] This interaction with the dopaminergic system is thought to contribute significantly to the psychotomimetic effects of PCP and its analogs.[6][7]
Studies on the metabolism of PCEPA in rat urine have identified several key metabolic pathways.[4] These transformations are crucial for the toxicological detection of PCEPA and understanding its duration of action and potential for drug-drug interactions.
The primary metabolic routes for PCEPA include:
N-dealkylation: Removal of the 3-ethoxypropanamine side chain.
O-deethylation: Removal of the ethyl group from the ethoxy moiety, often followed by oxidation of the resulting alcohol to a carboxylic acid.
Hydroxylation: Addition of hydroxyl groups to the cyclohexyl ring and the aromatic ring.[4]
These metabolic transformations are often followed by conjugation, for instance with glucuronic acid, to facilitate excretion.
Experimental Protocols
The following sections detail standard experimental methodologies that can be employed to characterize the pharmacological and metabolic properties of PCEPA.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a representative method for determining the binding affinity of a test compound like PCEPA for the phencyclidine binding site on the NMDA receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
Membrane Preparation: Rat brain tissue (e.g., cortex or hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.
Binding Assay:
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to the PCP site, such as [³H]tenocyclidine ([³H]TCP).
Increasing concentrations of the unlabeled test compound (PCEPA) are added to compete with the radioligand for binding.
Non-specific binding is determined in the presence of a saturating concentration of a known PCP site ligand (e.g., unlabeled PCP or MK-801).
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed to remove unbound radioligand.
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of PCEPA that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
This protocol allows for the in vivo measurement of extracellular dopamine levels in a specific brain region (e.g., prefrontal cortex or nucleus accumbens) following the administration of PCEPA.
Methodology:
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rat.
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of PCEPA (systemically or locally).
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Data Analysis: The changes in extracellular dopamine concentration over time are expressed as a percentage of the baseline levels.
GC/MS Analysis of PCEPA and its Metabolites
This protocol is used for the identification and quantification of PCEPA and its metabolites in biological samples, such as urine.[4]
Methodology:
Sample Preparation:
Urine samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
The hydrolyzed sample is then subjected to liquid-liquid extraction with an organic solvent.
Derivatization: The extracted analytes may be derivatized (e.g., by acetylation) to improve their chromatographic properties and mass spectral fragmentation.
GC/MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on the GC column and then ionized and fragmented in the mass spectrometer.
Data Interpretation: The mass spectra of the eluted peaks are compared to reference spectra to identify PCEPA and its metabolites. Quantification can be achieved by using an internal standard and generating a calibration curve.
Conclusion
PCEPA is a phencyclidine analog with a presumed pharmacological profile centered on NMDA receptor antagonism and modulation of the dopaminergic system. While specific quantitative data for PCEPA remain to be fully elucidated in the scientific literature, this guide provides a comprehensive framework for its study. The detailed experimental protocols for synthesis, receptor binding, in vivo neurochemical monitoring, and metabolic analysis offer a clear path for researchers to further investigate this and other novel psychoactive substances. Such research is essential for advancing our understanding of the mechanisms of action of phencyclidine analogs and for developing effective strategies for their detection and the management of their public health impact.
In-Vitro Characterization of G Protein-Coupled Receptor Binding: A Technical Guide
Introduction This technical guide provides a comprehensive overview of the principles and methodologies for conducting in-vitro studies of G protein-coupled receptor (GPCR) binding. While the initial query for "Pcepa rec...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
This technical guide provides a comprehensive overview of the principles and methodologies for conducting in-vitro studies of G protein-coupled receptor (GPCR) binding. While the initial query for "Pcepa receptor" did not yield specific results, this document will use the well-characterized Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor 1 (PAC1) as a representative example to illustrate the core concepts and experimental workflows. The protocols and data presentation formats described herein are broadly applicable to the study of other GPCRs and are intended for researchers, scientists, and drug development professionals.
G protein-coupled receptors constitute a large and diverse family of transmembrane proteins that are crucial mediators of cellular signaling and are major targets for a significant portion of clinical therapeutics. Understanding the binding characteristics of ligands to these receptors is a foundational step in drug discovery and development. In-vitro binding assays provide a controlled environment to quantify the affinity of a ligand for its receptor and to characterize the initial molecular recognition event that triggers downstream signaling cascades.
I. Quantitative Analysis of Receptor-Ligand Interactions
The interaction between a ligand and a receptor is typically characterized by its binding affinity, which can be quantified using several key parameters. These parameters are determined through various in-vitro binding assays, most commonly radioligand binding assays.
Key Quantitative Parameters:
Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
Ki (Inhibition Constant): In competitive binding assays, the Ki is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. It is a measure of the affinity of the competing (unlabeled) ligand.
IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. IC50 values are dependent on the concentration of the radioligand used in the assay.
Bmax (Maximum Binding Capacity): Represents the total concentration of binding sites in the sample.
Table 1: Representative Quantitative Binding Data for PAC1 Receptor Ligands
Ligand
Receptor Source
Radioligand
Assay Type
Kd (nM)
Ki (nM)
IC50 (nM)
Bmax (fmol/mg protein)
PACAP-38
Rat brain membranes
[125I]-PACAP-27
Homologous Competition
0.5
-
1.2
150
PACAP-27
Recombinant CHO cells
[125I]-PACAP-27
Saturation
0.8
-
-
2500
VIP
Human neuroblastoma cells
[125I]-PACAP-27
Heterologous Competition
-
25
50
300
Maxadilan
Recombinant HEK293 cells
[3H]-PACAP-38
Saturation & Competition
0.2
0.5
1.0
1800
Note: The data in this table are illustrative and compiled from typical findings in GPCR binding studies. Actual values may vary based on experimental conditions.
II. Experimental Protocols for In-Vitro Receptor Binding Assays
The following protocols outline the standard methodologies for performing saturation and competition binding assays, which are fundamental techniques for characterizing receptor-ligand interactions.
A. Receptor Preparation (Membrane Preparation)
Cell Culture and Harvesting: Culture cells endogenously expressing the receptor of interest or cells transiently or stably transfected with the receptor cDNA (e.g., CHO-K1 or HEK293-T cells). Harvest the cells by scraping or enzymatic dissociation.
Homogenization: Wash the cells with ice-cold buffer (e.g., Tris-HCl) and centrifuge. Resuspend the cell pellet in a lysis buffer and homogenize using a Dounce or Polytron homogenizer on ice.
Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and intact cells. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
Washing and Storage: Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a storage buffer containing a protease inhibitor cocktail, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C.
B. Radioligand Saturation Binding Assay
This assay is used to determine the Kd and Bmax of a radioligand for a receptor.
Assay Setup: In a multi-well plate, set up triplicate tubes for total binding and non-specific binding.
Incubation Mixture:
Total Binding: Add increasing concentrations of the radioligand (e.g., [125I]-PACAP-27) to wells containing the prepared receptor membranes and assay buffer.
Non-specific Binding: Add the same increasing concentrations of the radioligand to wells containing the receptor membranes, assay buffer, and a high concentration of a competing unlabeled ligand (e.g., 1 µM unlabeled PACAP-27) to saturate the receptors.
Foundational
Primary Metabolites of Burkholderia cepacia Complex in Preclinical Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals Introduction The Burkholderia cepacia complex (Bcc) is a group of opportunistic Gram-negative bacteria notorious for their metabolic versatility, i...
Author: BenchChem Technical Support Team. Date: November 2025
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Burkholderia cepacia complex (Bcc) is a group of opportunistic Gram-negative bacteria notorious for their metabolic versatility, intrinsic antibiotic resistance, and ability to cause severe infections, particularly in individuals with cystic fibrosis (CF).[1][2] While much research has focused on the secondary metabolites of Bcc as virulence factors and potential drug leads, a thorough understanding of the primary metabolism is fundamental to unraveling the complex pathophysiology of these organisms and identifying novel therapeutic targets. This technical guide provides an in-depth overview of the primary metabolites of P. cepa (now Bcc) in the context of preclinical studies, summarizing key metabolic pathways, presenting available quantitative data, detailing experimental protocols, and visualizing complex metabolic relationships.
Core Primary Metabolic Pathways
The metabolic capabilities of the Burkholderia cepacia complex are extensive, a feature largely attributable to their large, multi-replicon genomes.[2] Genome-scale metabolic network reconstructions, such as the iKF1028 and iPY1537 models for B. cenocepacia and iJB1411 for B. multivorans, have been instrumental in mapping the intricate web of metabolic reactions.[3][4][5] These models indicate that the majority of metabolic reactions in Bcc are concentrated in amino acid, carbohydrate, and lipid metabolism.[4]
Central Carbon Metabolism
Burkholderia species are equipped with the standard pathways for central carbon metabolism, including:
Glycolysis (Embden-Meyerhof-Parnas Pathway): The catabolism of glucose to pyruvate.
Pentose Phosphate Pathway (PPP): Generation of NADPH and precursors for nucleotide biosynthesis.
Entner-Doudoroff (ED) Pathway: An alternative to glycolysis for glucose catabolism.
Tricarboxylic Acid (TCA) Cycle: The central hub for energy production and generation of biosynthetic precursors.[6]
Metabolomic studies on clonal variants of B. cenocepacia isolated from CF patients suggest that glycolysis and the glyoxylate shunt are favored in late-stage, more adapted variants.[7] Furthermore, disruptions in the TCA cycle, for instance through mutations affecting cobalamin (Vitamin B12) biosynthesis which impacts succinyl-CoA production, have been shown to confer tolerance to bactericidal antibiotics.[6]
Amino Acid Metabolism
Bcc strains demonstrate significant flexibility in amino acid metabolism, with the ability to both synthesize and catabolize a wide range of amino acids.[4] Tn-seq (transposon sequencing) studies have revealed that the biosynthesis of branched-chain amino acids, histidine, and tryptophan is crucial for the fitness of B. cenocepacia in animal infection models.[2] This highlights the limited availability of these essential nutrients in the host environment and underscores the importance of these biosynthetic pathways for bacterial survival and proliferation.[2]
Nucleotide Metabolism
The synthesis of purines and pyrimidines is essential for DNA replication, RNA synthesis, and cellular energy metabolism. Studies have characterized the de novo and salvage pathways for pyrimidine biosynthesis in B. cepacia.[8] The enzymes of the de novo pathway are active, and their activity is regulated by feedback inhibition from nucleotide end-products such as CTP and UTP.[8]
Lipid and Polysaccharide Metabolism
Lipids and polysaccharides are crucial components of the bacterial cell envelope and play a significant role in virulence and protection against environmental stresses. The biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane, has been characterized in B. cenocepacia, with the genes for core oligosaccharide synthesis found to be dispersed across the chromosome.[9] Additionally, many Bcc strains produce the exopolysaccharide cepacian, which is involved in biofilm formation and resistance to stress conditions.[10][11]
Quantitative Data on Primary Metabolites
Quantitative analysis of the intracellular concentrations of primary metabolites in Bcc is still an emerging area of research. Most available data comes from metabolomics studies that provide relative quantification (i.e., fold-changes between different conditions) rather than absolute concentrations. The following tables summarize some of the key findings from such studies.
Metabolite Class
Observed Changes in B. cenocepacia Clonal Variants (Late vs. Early Infection)
Table 1: Relative Changes in Primary Metabolite Pools in B. cenocepacia During Chronic Infection. This table highlights the dynamic nature of the endometabolome as the bacteria adapt to the host environment.
Culture Condition
Differentially Produced Metabolites in B. cenocepacia
Reference
Synthetic Cystic Fibrosis Sputum Medium (SCFM2) vs. Luria-Bertani (LB) Medium
Siderophores, antimicrobials, quorum sensing signals, various lipids
Table 2: Environment-Dependent Production of Metabolites by B. cenocepacia. This data illustrates the profound impact of the nutritional environment on the metabolic output of Bcc.
Experimental Protocols
The following sections outline representative methodologies for the analysis of primary metabolites in Burkholderia cepacia complex, based on protocols described in the literature.
Bacterial Culture and Sample Collection
Objective: To cultivate Bcc strains under defined conditions and harvest cells for metabolite extraction.
Methodology:
Strain Selection: Use well-characterized clinical or environmental isolates of Bcc (e.g., B. cenocepacia J2315, K56-2).[12]
Culture Media: Grow bacteria in a defined medium to ensure reproducibility. For studies mimicking the CF lung environment, a synthetic cystic fibrosis sputum medium (SCFM2) can be used.[12] For general metabolic profiling, a minimal medium such as M9 with a defined carbon source is suitable.
Cultivation: Inoculate the chosen medium with an overnight culture of the Bcc strain. Grow cultures to a specific growth phase (e.g., mid-exponential or stationary phase) at 37°C with shaking.
Cell Harvesting: Rapidly quench metabolic activity to preserve the intracellular metabolite pool. This can be achieved by centrifuging the cell suspension at a low temperature (e.g., 4°C) and washing the cell pellet with cold saline (0.9% NaCl).[7]
Metabolite Extraction
Objective: To efficiently extract a broad range of primary metabolites from the bacterial cells.
Methodology:
Cell Lysis: Resuspend the washed cell pellet in a cold extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water, which can extract a wide range of polar metabolites.
Extraction: Perform the extraction at a low temperature (e.g., on ice or at -20°C) with vigorous vortexing to ensure complete cell lysis and metabolite solubilization.
Clarification: Centrifuge the extract at high speed to pellet cell debris.
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Metabolite Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
Objective: To identify and quantify the primary metabolites in the extracted samples.
Methodology:
Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried extracts need to be derivatized to increase the volatility of the metabolites. A two-step derivatization process involving methoximation followed by silylation is commonly used for intermediates of glycolysis and the TCA cycle.[13]
Chromatographic Separation:
GC-MS: Separate derivatized metabolites on a capillary GC column.
LC-MS: Reconstitute the dried extract in a suitable solvent and separate the metabolites using Liquid Chromatography (LC), often with a reversed-phase or HILIC column.
Mass Spectrometry Analysis:
Ionize the separated metabolites and detect them using a mass spectrometer. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are preferred for accurate mass measurements and metabolite identification.
NMR Spectroscopy:
Reconstitute the dried extract in a deuterated buffer (e.g., D2O with a pH standard).
Acquire 1D and 2D NMR spectra (e.g., 1H, 13C-HSQC) on a high-field NMR spectrometer.
Data Analysis:
Process the raw data (e.g., peak picking, alignment, normalization).
Identify metabolites by comparing their mass spectra or NMR chemical shifts to spectral libraries and databases (e.g., METLIN, HMDB, BMRB).
Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in metabolite levels between experimental groups.
Visualizations: Pathways and Workflows
Central Carbon Metabolism in Burkholderia cepacia
Caption: Overview of Central Carbon Metabolism in Bcc.
Tryptophan Biosynthesis Pathway
Caption: Key steps in the Tryptophan biosynthesis pathway.
Experimental Workflow for Metabolomics
Caption: A typical workflow for a preclinical metabolomics study.
Conclusion
The study of primary metabolites in the Burkholderia cepacia complex is a critical frontier in understanding the fundamental biology and pathogenesis of these formidable organisms. While comprehensive quantitative data from preclinical studies remains sparse, the integration of genome-scale metabolic modeling with advanced metabolomics techniques is beginning to paint a clearer picture of the central metabolic pathways that are essential for Bcc survival, adaptation, and virulence. The methodologies and pathways detailed in this guide provide a foundation for researchers to further investigate the primary metabolome of Bcc, with the ultimate goal of identifying novel vulnerabilities that can be exploited for the development of new and effective therapeutic strategies.
Toxicological Profile of N-(1-phenylcyclohexyl)-3-ethoxypropanamine: A Technical Guide
Disclaimer: Limited direct toxicological data is available for N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA). This guide synthesizes available information on PCEPA and its close structural analog, phencyclidine (PCP...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Limited direct toxicological data is available for N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA). This guide synthesizes available information on PCEPA and its close structural analog, phencyclidine (PCP), to provide a comprehensive toxicological profile. Data derived from PCP and other arylcyclohexylamines are used as a surrogate to infer the potential toxicological properties of PCEPA and are explicitly identified as such. This document is intended for researchers, scientists, and drug development professionals.
Introduction
N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) is a designer drug and a derivative of phencyclidine (PCP)[1]. As an arylcyclohexylamine, its toxicological profile is presumed to be dominated by its effects on the central nervous system, primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor[2][3][4]. Understanding the toxicological properties of PCEPA is crucial for forensic analysis, clinical toxicology, and the development of potential therapeutic interventions. Due to the scarcity of specific studies on PCEPA, this guide draws heavily on the extensive research conducted on its parent compound, PCP, and other related arylcyclohexylamines.
Quantitative Toxicological Data
No specific quantitative toxicological data such as LD50, NOAEL, or LOAEL values for N-(1-phenylcyclohexyl)-3-ethoxypropanamine were found in the reviewed literature. The following tables summarize the available data for its close structural analog, phencyclidine (PCP).
Note: These values are for phencyclidine (PCP) and are presented as a proxy for the potential acute toxicity of N-(1-phenylcyclohexyl)-3-ethoxypropanamine.
Metabolism and Pharmacokinetics
Studies in rats have shown that PCEPA is extensively metabolized. The primary metabolic pathways include N-dealkylation, O-deethylation followed by oxidation to a carboxylic acid, and hydroxylation of the cyclohexyl and phenyl rings[1]. The metabolites are partially excreted in conjugated form[1]. The metabolism of PCEPA is crucial for its detection in biological samples and understanding its duration of action and potential for bioaccumulation. A systematic toxicological analysis using gas chromatography/mass spectrometry (GC/MS) has been developed for the detection of PCEPA and its metabolites in rat urine[1].
Mechanism of Action and Signaling Pathways
The primary mechanism of action for arylcyclohexylamines, including presumably PCEPA, is non-competitive antagonism of the NMDA receptor[2][3][4]. This interaction blocks the influx of calcium ions through the receptor's channel, leading to a disruption of normal glutamatergic neurotransmission. This antagonism is responsible for the dissociative anesthetic and psychoactive effects of these compounds[2][3].
The following diagram illustrates the signaling pathway associated with NMDA receptor antagonism by arylcyclohexylamines like PCP, which is the hypothesized mechanism for PCEPA.
Caption: Hypothesized NMDA receptor antagonism by PCEPA.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on N-(1-phenylcyclohexyl)-3-ethoxypropanamine are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used for the toxicological assessment of chemical substances. The following are generalized protocols relevant to the evaluation of a novel compound like PCEPA.
Acute Oral Toxicity (OECD Guideline 423)
This method is used to estimate the acute toxicity of a substance after oral administration.
Principle: A stepwise procedure is used with a small number of animals at each step. The outcome of each step determines the dosage for the subsequent step.
Animals: Typically, rodents (rats or mice) of a single sex are used.
Procedure:
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
The substance is administered to a group of animals by gavage.
Animals are observed for signs of toxicity and mortality for up to 14 days.
Based on the outcome, the dose is increased or decreased for the next group of animals.
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The substance is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.
Procedure:
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
The treated bacteria are plated on a minimal agar medium.
After incubation, the number of revertant colonies is counted.
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus.
Principle: The test substance is administered to an animal (usually a rodent). The substance's ability to cause clastogenic or aneugenic effects is assessed by the formation of micronuclei in developing erythrocytes in the bone marrow or peripheral blood.
Procedure:
The test substance is administered to the animals, typically via the intended route of human exposure.
Bone marrow or peripheral blood is collected at appropriate time points after treatment.
The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.
Endpoint: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.
Neurotoxicity Study in Rodents (OECD Guideline 424)
This study is designed to characterize the potential neurotoxic effects of a chemical.
Principle: The test substance is administered to rodents for a specified period. A battery of behavioral and neurological tests is conducted to assess sensory, motor, and cognitive functions. Neuropathological examinations are also performed.
Procedure:
Animals are administered the test substance at various dose levels.
A functional observational battery, motor activity tests, and sensory function tests are performed at multiple time points.
At the end of the study, a detailed neuropathological examination of the central and peripheral nervous systems is conducted.
Endpoint: The study provides data on the potential neurotoxic effects, the dose-response relationship, and the reversibility of the effects.
Summary and Conclusion
The toxicological profile of N-(1-phenylcyclohexyl)-3-ethoxypropanamine is largely inferred from its structural similarity to phencyclidine. It is expected to be a potent central nervous system active agent, with its primary mechanism of action being the non-competitive antagonism of the NMDA receptor. This action likely underlies its psychoactive and potential neurotoxic effects. While metabolic pathways have been elucidated in rats, there is a critical lack of quantitative toxicological data for PCEPA itself. Future research should focus on conducting comprehensive in vivo and in vitro toxicological studies following established guidelines to accurately characterize the risk profile of this emerging designer drug. Until such data is available, a high degree of caution should be exercised, assuming a toxicity profile similar to or greater than that of phencyclidine.
Unraveling "Pcepa": A Case of Mistaken Identity in Scientific Search
An in-depth search for the initial discovery, synthesis, and signaling pathways of a molecule identified as "Pcepa" has revealed that the term does not correspond to a recognized chemical compound in publicly available s...
Author: BenchChem Technical Support Team. Date: November 2025
An in-depth search for the initial discovery, synthesis, and signaling pathways of a molecule identified as "Pcepa" has revealed that the term does not correspond to a recognized chemical compound in publicly available scientific literature. The predominant reference associated with this acronym is the "Protection of Communities and Exploited Persons Act," a piece of Canadian legislation concerning sex work, which is unrelated to the fields of drug discovery and molecular biology.
Initial investigations into scientific databases and search engines for a molecule named "Pcepa" yielded no relevant results pertaining to its chemical structure, synthesis protocols, or biological activity. The search for "Pcepa" consistently led to legal and sociological documents related to the aforementioned Canadian law.
Further attempts to decipher "Pcepa" as a potential acronym for a longer chemical name or a novel compound in early-stage research also proved fruitless. Searches for related terms such as "Pcepa drug discovery," "Pcepa synthesis," and "Pcepa signaling pathway" did not provide any pertinent information about a specific molecule.
It is highly probable that "Pcepa" is a non-standard abbreviation, a typographical error, or a proprietary code name for a compound not yet disclosed in the public domain. Without the correct chemical name, CAS registry number, or a reference to a peer-reviewed scientific publication, it is impossible to retrieve the detailed technical information requested for a whitepaper.
To proceed with this request, clarification on the precise identity of the molecule of interest is essential. Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the nomenclature and provide a more specific identifier.
For the scientific community, this situation highlights the importance of standardized and unambiguous nomenclature in scientific communication to avoid confusion and facilitate the dissemination of research findings.
Exploratory
The Analytical Chemist's Guide to p-Chlorophenoxyacetic Acid (4-CPA): Solubility and Stability in Laboratory Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction p-Chlorophenoxyacetic acid (4-CPA), a synthetic auxin, is a widely utilized plant growth regulator and herbicide. I...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chlorophenoxyacetic acid (4-CPA), a synthetic auxin, is a widely utilized plant growth regulator and herbicide. Its efficacy in agricultural and research applications is intrinsically linked to its formulation and delivery, which in turn are governed by its physicochemical properties. A thorough understanding of the solubility and stability of 4-CPA in various laboratory solvents is paramount for developing robust formulations, conducting accurate biological assays, and ensuring reliable analytical measurements. This technical guide provides a comprehensive overview of the solubility and stability of 4-CPA, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. It has been noted that "Pcepa" is a likely misspelling of the common abbreviation for p-Chlorophenoxyacetic acid, which is 4-CPA.
Quantitative Solubility Data
The solubility of 4-CPA has been determined in a range of common laboratory solvents. The data presented below is crucial for solvent selection in various applications, from stock solution preparation to formulation development.
Table 1: Solubility of p-Chlorophenoxyacetic Acid (4-CPA) in Various Solvents
Note: Molar solubility was calculated using the molecular weight of 4-CPA (186.59 g/mol ). Data from Gao et al. (2021) was converted from mole fraction to mg/mL for easier comparison.
Stability Profile
The stability of 4-CPA is influenced by environmental factors such as temperature and light. Understanding these sensitivities is critical for the accurate preparation and storage of standards and formulations.
Table 2: Stability of p-Chlorophenoxyacetic Acid (4-CPA) under Various Conditions
Place approximately 30 mL of the selected solvent into a 50 mL conical flask.
Equilibrate the flask to the desired experimental temperature (e.g., 283.15 K to 328.15 K) in a thermostatic shaker.
Add an excess amount of 4-CPA powder to the flask to create a saturated solution with visible solid remaining.
Shake the flask at a constant speed (e.g., 300 rpm) for a sufficient time to reach solid-liquid equilibrium (a pre-test should be conducted to determine this, typically 20 hours is sufficient).
Once equilibrium is reached, stop the shaking and allow the solution to settle for at least 2 hours to ensure any suspended particles sediment.
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.
Transfer the supernatant to a pre-weighed container.
Weigh the container with the solution to determine the mass of the solution.
Evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the solid 4-CPA is achieved.
Calculate the solubility in terms of mole fraction and convert to mg/mL.
Protocol 2: Assessment of Photostability in Solution
This protocol provides a general framework for assessing the degradation of 4-CPA in solution upon exposure to light.
1. Materials:
p-Chlorophenoxyacetic acid (4-CPA)
Selected solvent (e.g., acetonitrile, water)
Quartz or borosilicate glass vials
A calibrated light source (e.g., a xenon lamp with filters to simulate sunlight)
A validated analytical method for 4-CPA quantification (e.g., HPLC-UV)
Control vials wrapped in aluminum foil
2. Procedure:
Prepare a stock solution of 4-CPA in the chosen solvent at a known concentration.
Aliquot the solution into several transparent vials (for light exposure) and several vials wrapped in aluminum foil (dark controls).
Place the vials in a temperature-controlled chamber under the light source.
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the light-exposed vials and one of the dark control vials.
Analyze the concentration of 4-CPA in each sample using the validated analytical method.
Plot the concentration of 4-CPA as a function of time for both the light-exposed and dark control samples.
Calculate the degradation rate and percentage loss of 4-CPA due to photodegradation.
Mandatory Visualizations
Signaling Pathway of 4-CPA as a Synthetic Auxin
p-Chlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It influences gene expression by promoting the degradation of Aux/IAA transcriptional repressors. This action is mediated by the TIR1/AFB family of F-box proteins, which act as auxin receptors.
Caption: Auxin signaling pathway initiated by 4-CPA.
General Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a compound like 4-CPA in the laboratory.
Caption: Workflow for solubility measurement.
Conclusion
This technical guide provides essential data and protocols for researchers working with p-chlorophenoxyacetic acid. The comprehensive solubility data presented in various organic solvents will aid in the rational selection of solvent systems for a multitude of laboratory applications. Furthermore, the stability profile highlights the critical need to protect 4-CPA solutions from light to prevent degradation and ensure the integrity of experimental results. The detailed experimental protocols offer a starting point for in-house validation and implementation of solubility and stability studies. Finally, the visualized signaling pathway provides a clear understanding of the molecular basis of 4-CPA's biological activity. By leveraging the information contained within this guide, researchers can handle and utilize 4-CPA with greater confidence and precision.
Application Notes and Protocols for the GC/MS Detection of 2-Phenoxy-N-(propan-2-yl)acetamide (Pcepa)
For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive guide for the detection and quantification of 2-Phenoxy-N-(propan-2-yl)acetamide (Pcepa) using...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the detection and quantification of 2-Phenoxy-N-(propan-2-yl)acetamide (Pcepa) using Gas Chromatography-Mass Spectrometry (GC/MS). Pcepa and its derivatives are of interest in pharmaceutical research for their potential biological activities, including anticancer, anti-inflammatory, and analgesic properties. Notably, certain phenoxyacetamide derivatives have been identified as potent inducers of apoptosis, potentially through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). This document outlines detailed protocols for sample preparation, GC/MS analysis, and data interpretation, along with visualizations of relevant biological pathways and experimental workflows.
While specific quantitative performance data for Pcepa is not widely published, this guide provides expected ranges for key validation parameters based on the analysis of similar acetamide derivatives.
Quantitative Data Summary
The following tables summarize typical quantitative data expected for the GC/MS analysis of Pcepa, based on validated methods for related N-substituted acetamide and phenoxy compounds. These values should be established and verified for the specific matrix and instrumentation used in your laboratory.
Table 1: Typical GC/MS Method Validation Parameters for Pcepa Analysis
Parameter
Expected Value/Range
Notes
Linearity (R²)
> 0.995
Over a typical concentration range of 1-100 µg/mL.
Limit of Detection (LOD)
0.1 - 5 µg/L
Dependent on the matrix and specific instrument sensitivity.
Limit of Quantitation (LOQ)
0.5 - 15 µg/L
Typically 3-5 times the LOD.
Accuracy (% Recovery)
85 - 115%
Assessed by spiking a blank matrix with a known concentration of Pcepa.
Precision (%RSD)
< 15%
For both intra-day and inter-day precision.
Table 2: Example of a Calibration Curve for Pcepa Quantification
Concentration (µg/mL)
Peak Area (Arbitrary Units)
1
12,500
5
63,000
10
124,500
25
310,000
50
625,000
100
1,255,000
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. Below are general protocols for liquid and solid samples.
a) Liquid Samples (e.g., plasma, cell culture media)
Protein Precipitation (for biological fluids):
To 1 mL of the liquid sample, add 3 mL of cold acetonitrile.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 4000 rpm for 10 minutes.
Carefully transfer the supernatant to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Liquid-Liquid Extraction (LLE):
To 1 mL of the liquid sample, add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Vortex for 2 minutes to ensure thorough mixing.
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
Carefully transfer the organic layer (top or bottom, depending on the solvent) to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the injection solvent.
b) Solid Samples (e.g., tissues, formulated drug products)
Homogenization and Extraction:
Weigh approximately 100 mg of the homogenized solid sample into a centrifuge tube.
Add 5 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
Vortex for 5 minutes to extract Pcepa.
Centrifuge at 4000 rpm for 10 minutes.
Transfer the supernatant to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the injection solvent.
GC/MS Analysis
The following are recommended starting conditions for the GC/MS analysis of Pcepa. These may need to be optimized for your specific instrument.
Parameter
Recommended Condition
Gas Chromatograph
Agilent 7890B or equivalent
Mass Spectrometer
Agilent 5977A or equivalent
GC Column
HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume
1 µL
Injector Temperature
250°C
Injection Mode
Splitless
Carrier Gas
Helium
Flow Rate
1.0 mL/min (constant flow)
Oven Temperature Program
- Initial temperature: 100°C, hold for 1 minute- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C
MS Source Temperature
230°C
MS Quadrupole Temperature
150°C
Ionization Mode
Electron Ionization (EI)
Ionization Energy
70 eV
Mass Scan Range
m/z 40-450
Acquisition Mode
Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Selected Ions for SIM Mode (Predicted):
Quantifier Ion: To be determined from the mass spectrum (likely a high m/z, abundant fragment).
Qualifier Ions: At least two other characteristic fragment ions.
Data Interpretation
Mass Fragmentation Pattern of Pcepa
Molecular Ion (M+): The molecular weight of Pcepa (C11H15NO2) is 193.24 g/mol . The molecular ion peak at m/z 193 is expected but may be of low intensity.
Key Fragmentation Pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is common in amides. This would lead to the formation of a stable isopropyl cation or a related fragment.
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.
Cleavage of the Phenoxy Group: Fragmentation of the ether linkage can result in ions corresponding to the phenoxy group (m/z 93) or the remaining acetamide moiety.
Loss of the Isopropyl Group: Cleavage of the bond between the nitrogen and the isopropyl group would result in a fragment at m/z 150.
Predicted Major Fragments:
m/z
Predicted Fragment
193
[M]+ (Molecular Ion)
150
[M - C3H7]+
108
[C6H5OCH2]+
94
[C6H5OH]+
77
[C6H5]+
58
[CH3CHNH2]+
Visualizations
Experimental Workflow
Caption: Workflow for Pcepa analysis by GC/MS.
Potential Signaling Pathway: PARP-1 Inhibition and Apoptosis Induction
Some phenoxyacetamide derivatives have been shown to induce apoptosis, a form of programmed cell death, potentially through the inhibition of PARP-1. The following diagrams illustrate the general mechanisms of these pathways.
Caption: PARP-1's role in DNA repair and apoptosis.
Caption: The intrinsic apoptosis signaling cascade.
Disclaimer
The quantitative data and mass fragmentation patterns provided in these application notes are based on general principles of GC/MS and data from structurally related compounds. It is essential to perform in-house validation studies to determine the specific performance characteristics of the method for Pcepa in your laboratory and with your specific sample matrices.
Application
Application Notes and Protocols for the Synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine, a compound of interest in pharmacologic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine, a compound of interest in pharmacological research due to its structural relation to phencyclidine (PCP) analogs. The synthetic strategy is based on a two-step process commencing with the oxidation of 3-ethoxy-1-propanol to 3-ethoxypropanal, followed by a reductive amination reaction with 1-phenylcyclohexylamine. This method offers a reliable and scalable approach for obtaining the target compound for further investigation.
Introduction
N-(1-phenylcyclohexyl)-3-ethoxypropanamine is an arylcyclohexylamine derivative. Compounds in this class exhibit a wide range of pharmacological activities, acting on various targets within the central nervous system. The synthesis of novel analogs is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The protocol herein describes a robust synthesis utilizing a reductive amination, a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[1]
The chosen methodology employs sodium triacetoxyborohydride as the reducing agent. This reagent is known for its mildness and selectivity, effectively reducing the intermediate iminium ion in situ without affecting the aldehyde starting material.[1][2][3] This approach is highly functional-group tolerant and generally provides good yields with simplified purification procedures.[4][5]
Synthesis Pathway
The overall synthetic pathway involves two key transformations:
Oxidation: Conversion of the commercially available 3-ethoxy-1-propanol to 3-ethoxypropanal.
Reductive Amination: Condensation of 1-phenylcyclohexylamine with the synthesized 3-ethoxypropanal, followed by in-situ reduction to yield the final product.
Experimental Protocols
Materials and Equipment
3-Ethoxy-1-propanol
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
Dichloromethane (DCM), anhydrous
Silica gel
1-Phenylcyclohexylamine
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE), anhydrous
Acetic acid (glacial)
Saturated sodium bicarbonate solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate or sodium sulfate
Rotary evaporator
Magnetic stirrer and hotplate
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
Column chromatography setup
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step 1: Synthesis of 3-Ethoxypropanal
This procedure outlines the oxidation of 3-ethoxy-1-propanol to the corresponding aldehyde.
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM), add a solution of 3-ethoxy-1-propanol (1.0 equivalent) in DCM dropwise at room temperature.
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
Wash the silica gel pad with additional diethyl ether.
Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: 3-ethoxypropanal is volatile. Avoid excessive heating.
The crude 3-ethoxypropanal is typically used in the next step without further purification.
Step 2: Reductive Amination to Synthesize N-(1-phenylcyclohexyl)-3-ethoxypropanamine
This protocol details the coupling of 1-phenylcyclohexylamine and 3-ethoxypropanal.
Dissolve 1-phenylcyclohexylamine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask.
Add the crude 3-ethoxypropanal (1.1 equivalents) from Step 1 to the solution.
If desired, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate imine formation.
Stir the mixture at room temperature for 30-60 minutes.
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(1-phenylcyclohexyl)-3-ethoxypropanamine.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reactant and Product Information
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Role
Stoichiometric Ratio
3-Ethoxy-1-propanol
C₅H₁₂O₂
104.15
Starting Material
1.1
1-Phenylcyclohexylamine
C₁₂H₁₇N
175.27
Starting Material
1.0
Sodium Triacetoxyborohydride
C₆H₁₀BNaO₆
211.94
Reducing Agent
1.5
N-(1-phenylcyclohexyl)-3-ethoxypropanamine
C₁₇H₂₇NO
261.41
Final Product
-
Table 2: Typical Reaction Parameters and Yields
Step
Reaction Time (hours)
Temperature (°C)
Typical Yield (%)
Purity (by HPLC/NMR)
Oxidation
2 - 4
Room Temperature
~70-85 (crude)
-
Reductive Amination
12 - 24
Room Temperature
65 - 80
>95%
Table 3: Analytical Characterization of N-(1-phenylcyclohexyl)-3-ethoxypropanamine
Analysis Technique
Expected Results
¹H NMR (CDCl₃)
Peaks corresponding to the phenyl protons, cyclohexyl protons, ethoxy group (triplet and quartet), and the methylene protons of the propanamine chain.
¹³C NMR (CDCl₃)
Signals for the aromatic carbons, the quaternary carbon of the cyclohexyl ring attached to the phenyl group and nitrogen, the remaining cyclohexyl carbons, and the carbons of the N-propyl-ethoxy side chain.
Mass Spec (ESI+)
[M+H]⁺ = 262.21
Appearance
Colorless to pale yellow oil.
Visualized Workflow and Signaling Pathways
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine.
Application Notes: Analytical Methods for the Quantification of a Novel Biomarker (Pcepa) in Biological Samples
Audience: Researchers, scientists, and drug development professionals. Note: The analyte "Pcepa" is used as a placeholder for a hypothetical protein biomarker.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Note: The analyte "Pcepa" is used as a placeholder for a hypothetical protein biomarker. The following protocols and data are representative templates for the development of analytical methods for a novel protein or peptide of interest.
Quantification of Pcepa by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of proteins and peptides in complex biological matrices like plasma, serum, and tissue homogenates.[1][2] This "bottom-up" proteomics approach involves the enzymatic digestion of the target protein into smaller peptides, which are then detected and quantified by the mass spectrometer.[3][4]
Experimental Protocol: Pcepa Quantification in Human Plasma
This protocol outlines the steps for sample preparation and analysis of Pcepa from human plasma samples.
A. Materials and Reagents:
Human plasma (collected with EDTA anticoagulant)
Urea, Dithiothreitol (DTT), Iodoacetamide (IAM)
Tris-HCl buffer
Trypsin (sequencing grade)
Formic acid (LC-MS grade)
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Solid-phase extraction (SPE) cartridges
Stable isotope-labeled Pcepa peptide standard (for internal calibration)
B. Sample Preparation:
Protein Denaturation and Reduction:
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
Add 50 µL of 8 M urea in 100 mM Tris-HCl (pH 8.5).
Add the internal standard.
Add 10 µL of 100 mM DTT and incubate at 37°C for 60 minutes to reduce disulfide bonds.[3]
Alkylation:
Add 10 µL of 300 mM IAM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
Digestion:
Dilute the sample with 880 µL of 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 1 M.
Stop the digestion by adding 50 µL of 10% formic acid.
Centrifuge the sample to pellet any precipitate.
Condition an SPE cartridge with acetonitrile and then equilibrate with 0.1% formic acid in water.
Load the supernatant onto the SPE cartridge.
Wash the cartridge with 0.1% formic acid in water to remove salts and other impurities.
Elute the peptides with a solution of 80% acetonitrile and 0.1% formic acid.[6]
Final Preparation:
Dry the eluted peptides in a vacuum centrifuge.
Reconstitute the sample in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.[6]
C. LC-MS/MS Analysis:
Liquid Chromatography (LC):
Column: C18 reverse-phase column.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
Flow Rate: 300 µL/min.
Tandem Mass Spectrometry (MS/MS):
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[7]
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the target Pcepa peptide and its stable isotope-labeled internal standard.
Workflow for LC-MS/MS Quantification of Pcepa
A generalized workflow for quantifying Pcepa via LC-MS/MS.
Data Presentation: LC-MS/MS Assay Performance
The following table summarizes hypothetical performance characteristics for the Pcepa LC-MS/MS assay.
Parameter
Result
Acceptance Criteria
Lower Limit of Quant. (LLOQ)
1.0 ng/mL
-
Upper Limit of Quant. (ULOQ)
1000 ng/mL
-
Intra-assay Precision (CV%)
6.5%
< 15%
Inter-assay Precision (CV%)
8.2%
< 15%
Accuracy (% Recovery)
95 - 105%
85 - 115%
Linearity (r²)
> 0.995
> 0.99
Quantification of Pcepa by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as proteins, peptides, and antibodies.[8][9] A sandwich ELISA is a common format that offers high specificity and sensitivity.[10]
Experimental Protocol: Sandwich ELISA for Pcepa in Human Serum
This protocol outlines a typical sandwich ELISA procedure for quantifying Pcepa.
A. Materials and Reagents:
96-well microplate pre-coated with a capture antibody specific to Pcepa.
Pcepa standard.
Detection Antibody (biotinylated) specific to Pcepa.
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the Pcepa standard in Assay Diluent to generate a standard curve. Dilute serum samples as required.[11]
Sample Incubation: Add 100 µL of standard or diluted sample to each well. Cover the plate and incubate for 2 hours at room temperature.[12]
Washing: Aspirate each well and wash three times with 300 µL of Wash Buffer per well.[13]
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.
Washing: Repeat the wash step as described in step 3.
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 30 minutes at room temperature.[14]
Washing: Repeat the wash step, but perform a total of five washes.
Substrate Development: Add 90 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes at room temperature. A blue color will develop.[11]
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader immediately after adding the Stop Solution.[12]
Calculation: Generate a standard curve by plotting the mean OD for each standard concentration versus the concentration. Use the standard curve to determine the Pcepa concentration in the samples.
Workflow for Sandwich ELISA Quantification of Pcepa
A generalized workflow for quantifying Pcepa via Sandwich ELISA.
Data Presentation: ELISA Assay Performance
The following table summarizes hypothetical performance characteristics for the Pcepa sandwich ELISA.
Parameter
Result
Detection Range
0.16 - 10 ng/mL
Sensitivity
0.09 ng/mL
Intra-assay Precision (CV%)
< 8%
Inter-assay Precision (CV%)
< 10%
Sample Types Validated
Serum, Plasma, Cell Culture Supernatant
Hypothetical Signaling Pathway Involving Pcepa
In a drug development context, quantifying a biomarker like Pcepa can provide pharmacodynamic insights. For instance, Pcepa could be a downstream protein whose expression is modulated by a specific signaling pathway targeted by a therapeutic agent.
Hypothetical pathway where Pcepa secretion is a biomarker of drug activity.
Application Notes and Protocols for PCEPA Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of p-chloro-N-eicosanoyl-L-phenylalaninamide (PCEPA) as a research tool for studying the G protein-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of p-chloro-N-eicosanoyl-L-phenylalaninamide (PCEPA) as a research tool for studying the G protein-coupled receptor 55 (GPR55). Due to the limited availability of in vivo data for PCEPA, this document also includes generalized protocols based on the administration of other selective GPR55 antagonists in animal models.
Introduction to PCEPA and GPR55
PCEPA is a synthetic compound that acts as an antagonist of GPR55. GPR55 has been implicated in a variety of physiological and pathological processes, including cancer, inflammatory pain, and neuropathic pain.[1] The endogenous ligand for GPR55 is believed to be lysophosphatidylinositol (LPI).[1] The activation of GPR55 initiates a cascade of intracellular signaling events, making it a target of interest for therapeutic intervention.
GPR55 Signaling Pathways
GPR55 is a G protein-coupled receptor that, upon activation, can couple to several G proteins, including Gαq and Gα12/13.[2] This leads to the activation of downstream signaling pathways that regulate various cellular functions.
One of the primary signaling pathways activated by GPR55 is the RhoA pathway.[2][3] Activation of Gα12/13 leads to the stimulation of RhoA, a small GTPase that plays a critical role in regulating the actin cytoskeleton.[3] This can influence cell morphology, migration, and adhesion.
Another key signaling cascade initiated by GPR55 is the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium levels.[2] This calcium signaling can, in turn, activate various transcription factors, including the nuclear factor of activated T-cells (NFAT) and nuclear factor kappa B (NF-κB).[2][3]
Furthermore, GPR55 activation has been shown to stimulate the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4][5] The ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival. LPI, the endogenous agonist of GPR55, has been demonstrated to induce ERK1/2 activation, and this effect can be blocked by GPR55 antagonists.[4]
The diverse signaling pathways regulated by GPR55 highlight its potential as a therapeutic target in various diseases. The use of GPR55 antagonists like PCEPA allows researchers to probe the function of this receptor and its downstream signaling in both in vitro and in vivo models.
Caption: GPR55 Signaling Pathway
Quantitative Data for GPR55 Antagonists
The following table summarizes the in vitro potency of various selective GPR55 antagonists. This data is crucial for determining appropriate concentrations for in vitro experiments and for guiding dose selection for in vivo studies.
General Protocol for In Vivo Administration of a GPR55 Antagonist
This protocol is a generalized procedure based on studies with other GPR55 antagonists, such as CID16020046, and is intended to serve as a starting point for the in vivo administration of PCEPA. Optimization and validation for the specific animal model and research question are essential.
Due to the likely lipophilic nature of PCEPA, a suitable vehicle is required to ensure its solubility and bioavailability. A common vehicle for hydrophobic compounds is a mixture of DMSO, Tween 80, and saline.
Example Vehicle Formulation:
Dissolve the required amount of PCEPA in a small volume of DMSO.
Add Tween 80 to the solution (e.g., to a final concentration of 1-5%).
Bring the solution to the final volume with sterile saline.
Vortex or sonicate the solution to ensure it is homogenous.
3. Route of Administration:
The choice of administration route depends on the experimental design and the target tissue. Common routes for systemic administration include:
Intraperitoneal (i.p.) injection: A common route for delivering compounds to the systemic circulation.
Oral gavage (p.o.): Used for oral administration, but bioavailability may be a concern for some compounds.
Intravenous (i.v.) injection: Provides immediate and complete bioavailability.
For targeting specific brain regions, direct injection may be necessary:
Intracerebral or intrapallidal injection: Requires stereotaxic surgery to accurately deliver the compound to the desired brain nucleus.[7]
4. Dosage:
The optimal dosage of PCEPA will need to be determined empirically through dose-response studies. The in vitro IC50 values of other GPR55 antagonists can provide a starting point for dose selection. For example, a study using the GPR55 antagonist CID16020046 in rats involved an intrapallidal injection of a 10 µM solution.[7] For systemic administration, doses in the range of 1-50 mg/kg are often tested for small molecule inhibitors.
Standard Operating Procedure for Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction Phosphatidylcholine-specific phospholipase C (PC-PLC) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylchol...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to produce the second messengers phosphocholine and diacylglycerol (DAG).[1][2] These messengers play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][4] Consequently, PC-PLC has emerged as a significant target for drug discovery, particularly in the fields of oncology and cardiovascular disease.[3][5] This document provides a detailed standard operating procedure for the analysis of PC-PLC activity, encompassing various assay methodologies and data interpretation guidelines.
Signaling Pathway of PC-PLC
PC-PLC is a key component of transmembrane signaling pathways.[6] Upon activation by extracellular stimuli such as growth factors or hormones, PC-PLC cleaves membrane-bound phosphatidylcholine. The resulting diacylglycerol (DAG) activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to a cascade of intracellular events that regulate cellular functions.
Caption: PC-PLC Signaling Pathway.
Experimental Protocols
Several methods can be employed to measure PC-PLC activity. The choice of assay depends on the specific research question, available equipment, and desired throughput. Below are protocols for three commonly used assays.
Colorimetric Assay using p-Nitrophenylphosphorylcholine (p-NPPC)
This assay is based on the hydrolysis of the chromogenic substrate p-NPPC by PC-PLC, which releases the yellow-colored product p-nitrophenol, measurable at 405 nm.[3][7]
Materials:
PC-PLC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2)
Prepare a standard curve using known concentrations of p-nitrophenol.
Add 50 µL of sample (purified enzyme or lysate) to the wells of a 96-well plate. For a blank, use 50 µL of assay buffer.
Prepare a reaction mix containing the PC-PLC Assay Buffer and p-NPPC substrate.
Add 50 µL of the reaction mix to each well to initiate the reaction.
Incubate the plate at 37°C for 30-60 minutes.
Measure the absorbance at 405 nm in a microplate reader.
Calculate PC-PLC activity based on the standard curve. One unit of PC-PLC is the amount of enzyme that hydrolyzes 1.0 µmol of p-NPPC per minute at 37°C.[7]
Fluorescence-Based Assay
This high-throughput assay utilizes a proprietary substrate that becomes fluorescent upon cleavage by PC-PLC.
Materials:
Fluorescence-based PC-PLC assay kit (e.g., EnzChek® Direct Phospholipase C Assay Kit)
Purified PC-PLC or cell/tissue lysates
96-well or 384-well black microplate
Fluorescence microplate reader
Procedure:
Prepare the 1X PLC reaction buffer by diluting the 5X stock solution with deionized water.[8]
Prepare a working solution of the PLC substrate according to the kit manufacturer's instructions.[8]
Add 100 µL of the sample (purified enzyme or lysate) to the wells of the microplate.
Add 100 µL of the substrate working solution to each well to start the reaction.[8]
Incubate the plate at room temperature for at least 30 minutes, protected from light.[8]
Measure the fluorescence using an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[8]
The fluorescence signal is directly proportional to the PC-PLC activity. The assay can detect as little as 10 mU/mL of PC-PLC after one hour of incubation.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay
This highly sensitive and specific method directly measures the formation of the product, diacylglycerol (DAG), from the hydrolysis of a specific phosphatidylcholine species.[1]
Materials:
Specific phosphatidylcholine substrate (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
Purified PC-PLC or cell/tissue lysates
Organic solvents for extraction (e.g., chloroform, methanol)
HPLC system coupled to a mass spectrometer
Procedure:
Incubate the purified enzyme or lysate with the phosphatidylcholine substrate in an appropriate buffer.
Stop the reaction by adding an organic solvent mixture to extract the lipids.
Separate the lipid extract using reverse-phase HPLC.
Detect and quantify the specific DAG product using mass spectrometry.
This method offers high sensitivity, with a lower limit of quantitation around 0.04 pmol for PC-PLC.[1]
Experimental Workflow
The general workflow for PC-PLC analysis involves sample preparation, the enzymatic reaction, detection of the product, and data analysis.
Caption: General Workflow for PC-PLC Analysis.
Data Presentation
Quantitative data from PC-PLC activity assays should be summarized in clearly structured tables for easy comparison.
Table 1: Comparison of PC-PLC Activity in Normal vs. Cancer Cells
Table 2: Inhibition of PC-PLC Activity by a Novel Compound
Inhibitor Concentration (µM)
PC-PLC Activity (% of Control)
IC50 (µM)
0 (Control)
100
\multirow{5}{*}{15.2}
1
85.2
10
55.8
50
20.1
100
8.9
Conclusion
The standardized protocols and application notes provided herein offer a comprehensive guide for the analysis of PC-PLC activity. Accurate and reproducible measurement of PC-PLC is essential for elucidating its role in physiological and pathological processes and for the development of novel therapeutic agents targeting this important enzyme. The choice of assay should be tailored to the specific experimental needs, considering factors such as sensitivity, throughput, and the nature of the biological sample.
Application Note: Quantification of PCEPA and its Metabolites in Urine using LC-MS/MS
Abstract This application note describes a robust and sensitive method for the simultaneous quantification of the designer drug N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and its major metabolites in urine using...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of the designer drug N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and its major metabolites in urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). PCEPA, a derivative of phencyclidine (PCP), undergoes extensive metabolism, and monitoring its metabolites is crucial for toxicological and forensic investigations. This method provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals in the field of clinical and forensic toxicology.
Introduction
N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) is a psychoactive substance and a designer drug derived from phencyclidine.[1] Understanding its metabolic fate is essential for clinical diagnosis of intoxication and for forensic analysis. The primary metabolic pathways of PCEPA have been elucidated in rat urine and include N-dealkylation, O-deethylation, oxidation to carboxylic acids, and hydroxylation of the cyclohexyl and aromatic rings.[1] This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of PCEPA and its key metabolites, providing a valuable tool for toxicological screening and pharmacokinetic studies.
Experimental
Sample Preparation
A simple and efficient solid-phase extraction (SPE) protocol is employed for the extraction of PCEPA and its metabolites from urine samples.
Protocol:
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., PCEPA-d5).
Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.
Load the sample onto a conditioned mixed-mode SPE cartridge.
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
Dry the cartridge under vacuum for 5 minutes.
Elute the analytes with 1 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase A and inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
Table 1: LC Parameters
Parameter
Value
Column
C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient Program
Time (min)
%B
0.0
5
1.0
5
8.0
95
10.0
95
10.1
5
12.0
5
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: MRM Transitions for PCEPA and its Metabolites
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
PCEPA
288.2
157.1
25
PCEPA-d5 (Internal Standard)
293.2
162.1
25
N-dealkyl PCEPA
218.2
91.1
30
O-deethyl PCEPA
260.2
157.1
25
O-deethyl PCEPA-carboxylic acid
274.2
157.1
28
Cyclohexyl-hydroxy PCEPA
304.2
157.1
25
Aromatic-hydroxy PCEPA
304.2
173.1
30
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the detection of PCEPA and its metabolites. The chromatographic separation provided good resolution of all analytes. The use of a deuterated internal standard ensured high accuracy and precision of the quantitative results.
Signaling and Metabolic Pathways
The metabolism of PCEPA involves several key enzymatic reactions, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways are illustrated below.
Caption: Major metabolic pathways of PCEPA.
Experimental Workflow
The overall analytical workflow from sample receipt to data analysis is depicted in the following diagram.
Caption: Experimental workflow for PCEPA metabolite analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of PCEPA and its major metabolites in urine by LC-MS/MS. The method is sensitive, specific, and robust, making it a valuable tool for forensic and clinical laboratories. The provided workflows and pathway diagrams offer a clear overview of the experimental process and the metabolic fate of PCEPA.
In-vivo Metabolism of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) in Rats: Application Notes and Protocols
This document provides a comprehensive overview of the in-vivo metabolism of the designer drug N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) in rats. It is intended for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: November 2025
This document provides a comprehensive overview of the in-vivo metabolism of the designer drug N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) in rats. It is intended for researchers, scientists, and drug development professionals engaged in metabolic and toxicological studies. The information is based on available scientific literature and is supplemented with standardized protocols for conducting similar in-vivo metabolism experiments.
Introduction
N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) is a phencyclidine-derived designer drug. Understanding its metabolic fate is crucial for toxicological assessment and the development of detection methods. In-vivo studies in rat models have been instrumental in elucidating the biotransformation pathways of Pcepa. This document outlines the known metabolic pathways, presents a framework for quantitative data analysis, and provides detailed experimental protocols.
Metabolic Profile of Pcepa in Rats
Studies in rats have shown that Pcepa undergoes extensive metabolism through several key pathways. The primary routes of biotransformation include N-dealkylation, O-deethylation, and hydroxylation at various positions on the molecule. The resulting metabolites are partially excreted in conjugated forms.[1]
The main metabolic reactions are:
N-dealkylation: Removal of the 3-ethoxypropanamine side chain.
O-deethylation: Removal of the ethyl group from the ethoxypropanamine side chain, which can be followed by oxidation of the resulting alcohol to a carboxylic acid.[1]
Cyclohexyl Ring Hydroxylation: Addition of hydroxyl groups to the cyclohexyl ring of the parent compound and its metabolites.
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring of Pcepa and its metabolites.[1]
These metabolic transformations are illustrated in the signaling pathway diagram below.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Pcepa in Rats (Illustrative)
Parameter
Unit
Value
Cmax (Maximum Concentration)
ng/mL
N/A
Tmax (Time to Cmax)
h
N/A
AUC (Area Under the Curve)
ng·h/mL
N/A
t1/2 (Half-life)
h
N/A
CL (Clearance)
L/h/kg
N/A
Vd (Volume of Distribution)
L/kg
N/A
N/A: Not Available in the reviewed literature.
Table 2: Urinary Excretion Profile of Pcepa and its Metabolites in Rats (Illustrative)
Analyte
% of Administered Dose
Unchanged Pcepa
N/A
N-dealkyl-Pcepa
N/A
O-deethyl-Pcepa
N/A
Hydroxylated Metabolites
N/A
Carboxylic Acid Metabolites
N/A
Conjugated Metabolites
N/A
Total Recovery
N/A
N/A: Not Available in the reviewed literature.
Experimental Protocols
The following are detailed protocols for conducting in-vivo metabolism studies of Pcepa in rats, based on established methodologies.
Animal Husbandry and Acclimatization
Species: Male Wistar rats (body mass ~400 g).
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
Diet: Standard laboratory chow and water should be provided ad libitum.
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
Dosing and Administration
Dose Preparation: Pcepa is prepared in an aqueous suspension for administration.
Route of Administration: Oral gavage is a common route for administration in such studies.
Dose Level: A common dose for metabolism studies can be in the range of a typical user's dose, adjusted for the animal model.
Sample Collection
Urine: Rats are housed in metabolic cages to allow for the separate collection of urine and feces. Urine samples are collected over a 24-hour period post-administration.
Blood (for Pharmacokinetics): If pharmacokinetic data is required, blood samples can be collected via tail vein or other appropriate methods at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Plasma is separated by centrifugation.
Storage: All biological samples should be stored at -20°C or lower until analysis.
Sample Preparation for GC/MS Analysis
This protocol is for the analysis of Pcepa and its metabolites in urine.
Enzymatic Hydrolysis: To analyze conjugated metabolites, an aliquot of the urine sample is subjected to enzymatic hydrolysis (e.g., using beta-glucuronidase/arylsulfatase) to cleave the conjugates.
Liquid-Liquid Extraction:
Adjust the pH of the hydrolyzed urine sample to be alkaline.
Extract the analytes using an appropriate organic solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate).
Centrifuge to separate the organic and aqueous layers.
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Derivatization: The dried residue is derivatized to improve the chromatographic properties of the analytes. A common method is acetylation using acetic anhydride.
GC/MS Analysis
Gas Chromatograph (GC): A GC system equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used.
Carrier Gas: Helium is typically used as the carrier gas.
Temperature Program: A suitable temperature program is developed to achieve good separation of the metabolites.
Mass Spectrometer (MS): The GC is coupled to a mass spectrometer operating in full-scan mode for metabolite identification.
Data Analysis: Metabolites are identified by comparing their mass spectra with those of reference standards (if available) or by interpreting the fragmentation patterns.
Visualizations
Metabolic Pathway of Pcepa in Rats
Caption: Metabolic pathway of Pcepa in rats.
Experimental Workflow for In-vivo Metabolism Study
Caption: Experimental workflow for a Pcepa metabolism study.
Application of PACAP in Neuropharmacological Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that has garnered significant attention in neuropharmacological res...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that has garnered significant attention in neuropharmacological research due to its potent neuroprotective and neurotrophic effects.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of PACAP in various neurological disorders.
Introduction to PACAP and its Neuroprotective Mechanisms
PACAP belongs to the secretin/glucagon superfamily of peptides and exists in two biologically active forms, PACAP-38 and PACAP-27.[2] It exerts its effects by binding to three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor, which has a much higher affinity for PACAP than for the related Vasoactive Intestinal Peptide (VIP), is predominantly expressed in the central nervous system and is primarily associated with the neuroprotective actions of PACAP.[2][4]
PACAP's neuroprotective effects are multifaceted and involve the modulation of several key cellular processes, including:
Anti-apoptosis: PACAP has been shown to inhibit programmed cell death in neurons by modulating the expression of apoptotic and anti-apoptotic proteins.[2][5]
Anti-inflammatory effects: PACAP can suppress the production of pro-inflammatory cytokines from microglia, thereby reducing neuroinflammation.[2]
Antioxidant properties: The peptide has demonstrated the ability to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS).[2][5]
Modulation of Neurotrophic Factors: PACAP can stimulate the expression of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and plasticity.[4][6]
These mechanisms make PACAP a promising therapeutic candidate for a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and for the treatment of brain injuries such as stroke and traumatic brain injury.[2][3][6][7]
Quantitative Data on PACAP's Neuroprotective Effects
The following tables summarize key quantitative findings from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of PACAP.
Table 1: In Vivo Efficacy of PACAP in Animal Models of Neurodegenerative Diseases
This section provides detailed methodologies for key experiments used to investigate the neuropharmacological effects of PACAP.
In Vitro Neuroprotection Assay
This protocol describes a general procedure to assess the neuroprotective effect of PACAP against a neurotoxic insult in a neuronal cell culture model.
dot
Caption: Workflow for in vitro neuroprotection assay.
Materials:
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
Cell culture medium and supplements
PACAP-38 or PACAP-27
Neurotoxin of choice (e.g., 6-hydroxydopamine (6-OHDA), MPP+, Amyloid-beta)
Cell Seeding: Plate neuronal cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
PACAP Pre-treatment: Prepare a series of PACAP dilutions in a serum-free medium. Remove the existing medium from the cells and add the PACAP solutions. Incubate for a predetermined time (e.g., 1-2 hours).
Neurotoxin Exposure: Add the neurotoxin to the wells containing the PACAP-treated cells. Include control wells with cells treated only with the neurotoxin and untreated cells.
Incubation: Incubate the plates for a period sufficient to induce cell death in the toxin-only group (e.g., 24-48 hours).
Assessment of Cell Viability:
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.
Assessment of Apoptosis:
Caspase-3 Assay: Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric substrate.
TUNEL Staining: Fix the cells and perform TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.
Data Analysis: Calculate the percentage of cell viability or apoptosis relative to the control groups. Plot dose-response curves to determine the EC50 of PACAP's neuroprotective effect.
In Vivo Neuroprotection in a Parkinson's Disease Model
This protocol outlines the procedure for evaluating the neuroprotective effects of PACAP in a 6-OHDA-induced rat model of Parkinson's disease.
dot
Caption: Workflow for in vivo neuroprotection study.
Model Induction: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the substantia nigra pars compacta to induce dopaminergic neuron degeneration.
PACAP Administration: Administer PACAP through a chosen route (e.g., intracerebroventricular infusion, intravenous injection) at a specific dose and frequency. A control group should receive a vehicle.
Behavioral Testing: At selected time points post-lesion, assess motor deficits by measuring apomorphine-induced rotational behavior.
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains. Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify the surviving dopaminergic neurons in the substantia nigra.
Neurochemical Analysis: Dissect the striatum and measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).
Data Analysis: Compare the number of TH-positive neurons, the extent of rotational behavior, and striatal dopamine levels between the PACAP-treated and vehicle-treated groups.
Analysis of PACAP-Induced Signaling Pathways
A. cAMP Measurement Assay
This protocol describes how to measure intracellular cyclic AMP (cAMP) levels following PACAP stimulation in cultured cells.
dot
Caption: Workflow for cAMP measurement assay.
Materials:
Cultured cells expressing PACAP receptors
PACAP-38 or PACAP-27
Phosphodiesterase inhibitor (e.g., IBMX)
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Cell lysis buffer
Procedure:
Cell Preparation: Culture cells to the desired confluency. For adherent cells, seed them in multi-well plates. For suspension cells, prepare a cell suspension of the appropriate density.
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation. Stimulate the cells with various concentrations of PACAP for a defined time (e.g., 15-30 minutes).
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
cAMP Detection: Perform the competitive immunoassay. In this assay, endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
Data Analysis: Generate a cAMP standard curve. Use the standard curve to determine the concentration of cAMP in the cell lysates.
B. ERK Phosphorylation Western Blot
This protocol details the detection of Extracellular signal-Regulated Kinase (ERK) phosphorylation, a downstream target of PACAP signaling, using Western blotting.
Application Notes and Protocols for Determining Pcepa Cytotoxicity
Introduction Pcepa, a conjugated form of eicosapentaenoic acid, has demonstrated potential as an anti-proliferative agent against various cancer cell lines.[1] Its mechanism of action is reported to involve the inhibitio...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Pcepa, a conjugated form of eicosapentaenoic acid, has demonstrated potential as an anti-proliferative agent against various cancer cell lines.[1] Its mechanism of action is reported to involve the inhibition of DNA polymerase and topoisomerase, crucial enzymes in DNA replication and repair.[1] This document provides detailed application notes and protocols for assessing the cytotoxic effects of Pcepa in cell culture, tailored for researchers in drug development and cancer biology. The following protocols describe common and robust methods for quantifying cytotoxicity, including the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and flow cytometry for apoptosis analysis.
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide templates for organizing your experimental results.
Table 1: Cell Viability as Determined by MTT Assay
Pcepa Concentration (µM)
Absorbance (570 nm) (Mean ± SD)
% Cell Viability
IC50 (µM)
0 (Vehicle Control)
100
1
5
10
25
50
100
Table 2: Cell Membrane Integrity as Determined by LDH Assay
Pcepa Concentration (µM)
LDH Activity (OD490) (Mean ± SD)
% Cytotoxicity
0 (Vehicle Control)
0
Spontaneous Release
Maximum Release
100
1
5
10
25
50
100
Table 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Pcepa Concentration (µM)
% Live Cells (Annexin V- / PI-)
% Early Apoptotic Cells (Annexin V+ / PI-)
% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
25
50
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
Materials:
Pcepa stock solution (dissolved in a suitable solvent, e.g., DMSO)
Complete cell culture medium
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS)
DMSO
96-well plates
Adherent or suspension cancer cell line (e.g., NALM-6, HL-60)[1]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of Pcepa in complete culture medium. Remove the old medium from the wells and add 100 µL of the Pcepa dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Pcepa concentration).
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
Formazan Solubilization: Incubate for 4 hours at 37°C. For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then replace the medium with DMSO.
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[4]
Materials:
Pcepa stock solution
Complete cell culture medium
LDH assay kit (containing substrate, cofactor, and dye)
96-well plates
Cancer cell line
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Controls: Include the following controls:
Vehicle Control: Cells treated with vehicle only.
Spontaneous LDH Release: Untreated cells.
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of the incubation period.
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).
Materials:
Pcepa stock solution
Complete cell culture medium
Annexin V-FITC/PI apoptosis detection kit
Binding buffer
Flow cytometer
Cancer cell line
Protocol:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Pcepa for the desired time.
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
Washing: Wash the cells twice with cold PBS.
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer.
Visualizations
Signaling Pathway Diagram
The cytotoxic effects of Pcepa are suggested to be mediated through the inhibition of DNA polymerase and topoisomerase, potentially leading to DNA damage and cell cycle arrest. This can trigger apoptotic pathways, which may involve the p53 signaling pathway.
Caption: Proposed signaling pathway for Pcepa-induced cytotoxicity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing Pcepa cytotoxicity in cell culture.
Caption: General experimental workflow for Pcepa cytotoxicity assays.
Application Note and Protocol: Solid-Phase Extraction of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) from Urine
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the solid-phase extraction (SPE) of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa), a phencyclidine-deriv...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa), a phencyclidine-derived designer drug, and its metabolites from human urine. The methodology is essential for pharmacokinetic studies, toxicological screening, and drug monitoring.
Introduction
N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) is a designer drug whose metabolism involves N-dealkylation, O-deethylation, and hydroxylation, with metabolites partially excreted in conjugated form.[1] Accurate quantification of Pcepa and its metabolites in urine is crucial for understanding its pharmacokinetic profile and for toxicological analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like urine prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This protocol describes a robust SPE method using a hydrophilic-lipophilic balanced (HLB) sorbent, which is effective for extracting a broad range of compounds from aqueous samples.
Data Presentation
The following table summarizes typical performance data for the solid-phase extraction of analytes similar to Pcepa from urine. These values can be used as a benchmark for method validation.
Parameter
Typical Value
Description
Recovery
>80%
The percentage of the analyte of interest that is successfully extracted from the sample matrix and collected during the elution step.[4]
Limit of Detection (LOD)
0.1 - 5 ng/mL
The lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, by the analytical method.[5]
Limit of Quantification (LOQ)
0.1 - 5 ng/mL
The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[5]
Reproducibility (RSD)
≤7.2%
The relative standard deviation, a measure of the precision of the extraction method across multiple samples.
Experimental Protocol
This protocol is divided into three main stages: sample pre-treatment, solid-phase extraction, and final sample preparation for analysis.
Materials and Reagents
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 30 mg/1 mL (or similar)
β-glucuronidase enzyme
Phosphate buffer (pH 6.8)
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Formic acid
Deionized water
Centrifuge
SPE vacuum manifold
Nitrogen evaporator
Sample Pre-Treatment (Enzymatic Hydrolysis)
As Pcepa metabolites are partially excreted as conjugates, an enzymatic hydrolysis step is necessary to cleave these conjugates and allow for the analysis of the total (free and conjugated) drug.[1]
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
To 1 mL of urine in a centrifuge tube, add 500 µL of phosphate buffer (pH 6.8).
Add a sufficient amount of β-glucuronidase enzyme (e.g., 5000 units).
Vortex the mixture gently.
Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis.
After incubation, cool the sample to room temperature.
Centrifuge the sample at 3000 x g for 10 minutes to pellet any precipitates. The supernatant will be used for the SPE procedure.
Solid-Phase Extraction (SPE) Procedure
The SPE procedure consists of four key steps: conditioning, loading, washing, and elution.[6]
Conditioning:
Place the HLB SPE cartridges on the vacuum manifold.
Condition the cartridges by passing 1 mL of methanol through the sorbent.
Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry out before loading the sample.
Loading:
Load the entire pre-treated urine supernatant (from step 2.7) onto the conditioned SPE cartridge.
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/minute).
Washing:
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove salts and other polar interferences.
Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.
Elution:
Place clean collection tubes inside the manifold.
Elute the analytes of interest by passing 1 mL of methanol containing 5% formic acid through the cartridge. The acidic modifier helps to ensure the complete elution of basic compounds like Pcepa.
Final Sample Preparation
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., LC-MS/MS or GC-MS).
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the solid-phase extraction of Pcepa from urine.
Caption: Workflow for Pcepa solid-phase extraction from urine.
Signaling Pathway (General Drug Metabolism)
The following diagram illustrates a generalized pathway for the metabolism of a parent drug, such as Pcepa, leading to conjugated metabolites that are excreted in urine.
Caption: Generalized drug metabolism and excretion pathway.
Technical Support Center: Overcoming Matrix Effects in Pcepa Blood Analysis
Welcome to the technical support center for the bioanalysis of Pcepa. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to ma...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the bioanalysis of Pcepa. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in plasma blood analysis using techniques like LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of Pcepa blood analysis?
A1: The matrix effect refers to the alteration of the ionization efficiency of Pcepa by co-eluting, endogenous components present in the blood plasma sample.[1][2][3] These components, which constitute the "matrix," can either suppress or enhance the signal of Pcepa, leading to inaccurate and imprecise quantification.[1][2] In plasma, a major contributor to matrix effects, particularly in electrospray ionization (ESI), are phospholipids.[4][5]
Q2: How can I identify if my Pcepa analysis is affected by matrix effects?
A2: Several methods can be employed to identify matrix effects. A common qualitative approach is the post-column infusion experiment.[6][7] In this technique, a constant flow of a Pcepa standard solution is introduced into the LC flow after the analytical column, and a blank plasma extract is injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[7] A quantitative assessment can be made using the post-extraction spike method , where the response of Pcepa in a spiked, extracted blank plasma sample is compared to its response in a neat solution.[7][8][9]
Q3: What are the primary causes of matrix effects in plasma samples?
A3: The primary causes of matrix effects in plasma are endogenous components that interfere with the ionization process of the target analyte, Pcepa. The most notorious of these are phospholipids from cell membranes, which are highly abundant in plasma and often co-extract with analytes.[4][5] Other contributing factors can include salts, proteins, and metabolites.[6][7] The choice of ionization technique can also play a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10][11][12]
Q4: Can the internal standard (IS) compensate for matrix effects?
A4: A suitable internal standard, ideally a stable isotope-labeled version of Pcepa, can effectively compensate for matrix effects.[7] The IS should have very similar physicochemical properties to Pcepa, meaning it will co-elute and experience similar ionization suppression or enhancement.[7] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix effect can be normalized.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in Pcepa quantification.
Possible Cause: Significant and variable matrix effects between different plasma samples.
Troubleshooting Steps:
Assess Matrix Effect: Perform a quantitative matrix effect assessment using the post-extraction spike method with at least six different lots of blank plasma to evaluate the inter-individual variability of the matrix effect.[7]
Improve Sample Preparation: Enhance the sample clean-up to remove interfering matrix components. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4][13] Specialized techniques like HybridSPE-Phospholipid can specifically target the removal of phospholipids.[4][14]
Optimize Chromatography: Modify the chromatographic conditions to separate Pcepa from the co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, or gradient profile.[6][7]
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard of Pcepa to compensate for ionization variability.
Issue 2: Significant ion suppression observed during post-column infusion experiment.
Possible Cause: Co-elution of highly ion-suppressive compounds, likely phospholipids, with Pcepa.
Troubleshooting Steps:
Phospholipid Monitoring: Include monitoring of specific phospholipid MRM transitions in your LC-MS/MS method to confirm if they are the source of the ion suppression.[7]
Chromatographic Separation: Adjust the HPLC/UPLC method to shift the retention time of Pcepa away from the region of major phospholipid elution.
Sample Preparation: Employ a sample preparation method specifically designed for phospholipid removal, such as HybridSPE or a targeted SPE protocol.[4][14]
Change Ionization Source: If your instrument allows, evaluate the use of APCI instead of ESI, as APCI is generally less prone to matrix effects from non-volatile components like salts and phospholipids.[11][12]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
Prepare a standard solution of Pcepa at a concentration that gives a stable and mid-range signal on the mass spectrometer.
Set up an infusion pump to deliver the Pcepa standard solution at a low, constant flow rate (e.g., 10 µL/min).
Connect the infusion pump to the LC flow path using a T-connector placed between the analytical column and the mass spectrometer's ion source.
Begin infusing the Pcepa solution and allow the signal to stabilize, establishing a baseline.
Inject a blank plasma sample that has been subjected to your standard extraction procedure.
Monitor the Pcepa MRM transition throughout the chromatographic run.
Interpretation: A negative deviation from the baseline indicates ion suppression, while a positive deviation indicates ion enhancement. The retention time of these deviations highlights where interfering matrix components are eluting.
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of matrix-induced signal suppression or enhancement.
Methodology:
Prepare three sets of samples:
Set A (Neat Solution): Pcepa spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
Set B (Post-Spiked Matrix): Blank plasma samples are extracted first, and then the extracted matrix is spiked with Pcepa to the same concentration as Set A.
Set C (Pre-Spiked Matrix): Pcepa is spiked into blank plasma before the extraction process. (This set is used for recovery assessment).
Analyze all three sets of samples by LC-MS/MS.
Calculate the Matrix Factor (MF):
MF = (Peak Area of Pcepa in Set B) / (Mean Peak Area of Pcepa in Set A)
An MF of 1 indicates no matrix effect.
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
Calculate the Recovery (RE):
RE (%) = [(Peak Area of Pcepa in Set C) / (Peak Area of Pcepa in Set B)] * 100
Calculate the Internal Standard (IS) Normalized Matrix Factor:
IS-Normalized MF = (Ratio of Pcepa/IS Peak Area in Set B) / (Ratio of Pcepa/IS Peak Area in Set A)
Data Presentation
Table 1: Quantitative Matrix Effect and Recovery Data for Pcepa
Sample Lot
Analyte Concentration
Mean Peak Area (Neat Solution - Set A)
Peak Area (Post-Spiked - Set B)
Matrix Factor (MF)
Peak Area (Pre-Spiked - Set C)
Recovery (RE) %
Plasma Lot 1
Low QC
55,000
42,000
0.76
38,500
91.7
Plasma Lot 2
Low QC
55,000
45,500
0.83
41,200
90.5
Plasma Lot 3
Low QC
55,000
39,000
0.71
35,000
89.7
Plasma Lot 1
High QC
580,000
485,000
0.84
440,000
90.7
Plasma Lot 2
High QC
580,000
510,000
0.88
465,000
91.2
Plasma Lot 3
High QC
580,000
460,000
0.79
421,000
91.5
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Technical Support Center: Enhancing Low-Concentration Analyte Detection in Hair Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of detecting l...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of detecting low-concentration analytes, such as potent synthetic opioids (e.g., fentanyl and its analogs) and benzodiazepines, in human hair samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-concentration analytes in hair?
Detecting substances at very low concentrations (picogram per milligram of hair) presents several challenges.[1][2][3] These include:
Low Analyte Concentration: The inherent low dosage of potent substances results in minimal incorporation into the hair matrix.[1][2]
Matrix Effects: The complex biological matrix of hair can interfere with analytical instruments, suppressing or enhancing the signal of the target analyte.[1][4]
Sample Preparation Efficiency: Inefficient extraction of the analyte from the keratinized hair structure can lead to significant loss of the target substance before analysis.[5][6][7]
External Contamination: It is crucial to differentiate between systemic exposure and external contamination of the hair.[8]
Analyte Stability: Some analytes may degrade during the extraction process, especially under harsh chemical conditions.[6][9]
Q2: Which analytical techniques are most suitable for high-sensitivity detection in hair?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the gold-standard techniques for the sensitive and specific detection of drugs in hair.[10][11][12][13] LC-MS/MS is particularly advantageous for its ability to analyze a wide range of compounds with high sensitivity and specificity, often with simpler sample preparation compared to GC-MS/MS.[10][11][12][13]
Q3: How can I optimize my sample preparation to improve sensitivity?
Optimizing sample preparation is critical for enhancing detection sensitivity. Key steps to consider include:
Decontamination: A thorough washing procedure is essential to remove external contaminants. Common decontamination steps involve washing with dichloromethane and water.[14][15]
Homogenization: Pulverizing or cutting the hair into very small segments increases the surface area for more efficient extraction.[6][7][16]
Extraction: The choice of extraction solvent and conditions is crucial. Methanol-based extractions, often with sonication and incubation, are commonly used.[14][15] For some analytes, acidic or alkaline conditions may improve extraction efficiency, but the stability of the target compounds must be considered.[17]
Q4: What are typical limits of detection (LOD) and quantification (LOQ) for sensitive methods?
Modern analytical methods can achieve very low detection limits. For fentanyl and its analogs, LODs can be as low as 0.1–0.3 pg/mg and LOQs in the range of 0.5-5 pg/mg.[15][18] For benzodiazepines, highly sensitive methods can reach LOQs between 0.5 and 5 pg/mg.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low-concentration analytes in hair.
Issue 1: Low or No Analyte Recovery
Potential Cause
Troubleshooting Steps
Inefficient Extraction
• Verify the hair sample was properly pulverized or finely cut to maximize surface area.[6][16]• Optimize the extraction solvent. Consider different organic solvents or solvent mixtures.[9]• Increase extraction time and/or temperature, ensuring the analyte is stable under these conditions.[6]• Employ ultrasonication during extraction to enhance analyte release from the hair matrix.[14][15]
Analyte Degradation
• Investigate the stability of your analyte under the chosen extraction conditions (pH, temperature).[9]• If using acidic or alkaline conditions, consider neutralization steps post-extraction.
Poor Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Recovery
• Ensure the pH of the sample is optimal for the chosen SPE sorbent or LLE solvent.• Check for proper conditioning and equilibration of the SPE cartridge.• Evaluate different elution solvents and volumes for SPE.
Instrumental Issues
• Confirm the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.• Check for any leaks in the LC or GC system.• Ensure the correct mobile phases and gas supplies are being used.
Issue 2: High Signal-to-Noise Ratio or Matrix Interference
Potential Cause
Troubleshooting Steps
Insufficient Sample Cleanup
• Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after the initial extraction to remove interfering matrix components.[5]• Optimize the wash and elution steps of your SPE protocol.
Co-eluting Matrix Components
• Adjust the chromatographic gradient to better separate the analyte from interfering peaks.• Consider using a different chromatographic column with a different stationary phase chemistry.
Ion Suppression or Enhancement
• Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[11]• Dilute the final extract to reduce the concentration of interfering matrix components, if sensitivity allows.
Quantitative Data Summary
The following tables summarize the limits of quantification (LOQ) and concentration ranges reported in recent studies for the detection of fentanyl, its analogs, and benzodiazepines in hair samples.
Protocol 1: High-Sensitivity LC-MS/MS Method for Fentanyl and Analogs in Hair
This protocol is a generalized representation based on common methodologies.[1][19]
Sample Collection and Decontamination:
Collect a hair sample of at least 20 mg from the posterior vertex of the head.
Decontaminate the hair by washing sequentially with 5 mL of dichloromethane for 2 minutes, followed by two washes with 5 mL of deionized water for 2 minutes each.
Dry the hair sample at room temperature.
Homogenization and Extraction:
Pulverize the decontaminated hair sample using a ball mill or finely cut it into segments of less than 1 mm.
Accurately weigh 20 mg of the homogenized hair into a glass tube.
Add an appropriate amount of a deuterated internal standard solution.
Add 1 mL of methanol and incubate in an ultrasonic bath for 1 hour at 25°C.[14]
Centrifuge the sample at 10,000 rpm for 10 minutes.
Sample Clean-up (if necessary):
Transfer the supernatant to a new tube.
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to remove matrix interferences.
Elute the analytes from the SPE cartridge, evaporate the eluate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis:
Inject 1-10 µL of the reconstituted sample into the LC-MS/MS system.[19]
Use a suitable C18 or PFP analytical column for chromatographic separation.
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and specificity.
Technical Support Center: PCEPA Metabolite Identification in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the identificat...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the identification of metabolites of a Prostate Cancer Early Prevention Agent (PCEPA), using mass spectrometry. While "PCEPA" is used as a representative compound, the principles and methodologies discussed here are broadly applicable to the analysis of small molecule drug metabolites.
Frequently Asked questions (FAQs)
Q1: What are the primary objectives of a PCEPA metabolite identification study?
The primary goals are to understand the metabolic fate of the PCEPA by identifying the chemical structures of its metabolites, to determine the metabolic pathways involved, and to assess whether any metabolites are pharmacologically active or potentially toxic. This information is crucial for evaluating the drug's efficacy and safety.
Q2: Which analytical platform is most suitable for identifying PCEPA metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used analytical tool for the screening and identification of drug metabolites.[1] This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of metabolites in complex biological matrices.[1] Both high-resolution mass spectrometry (HRMS) for accurate mass measurement and triple quadrupole mass spectrometry for sensitive quantification are commonly employed.[1][2]
Q3: What are the common metabolic transformations expected for a compound like PCEPA?
Based on the metabolism of other prostate cancer drugs like enzalutamide and abiraterone, common metabolic pathways include:[3][4][5]
Phase I Reactions: Oxidation (e.g., hydroxylation), N-dealkylation, and hydrolysis. For instance, enzalutamide undergoes N-demethylation to form an active metabolite.[3]
Phase II Reactions: Conjugation with endogenous molecules such as glucuronic acid or sulfate to increase water solubility and facilitate excretion.
Q4: How can I differentiate between isomeric metabolites of PCEPA?
Isomers have the same mass and can be challenging to distinguish. The following strategies can be employed:
Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation of the isomers.
Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns upon collision-induced dissociation. Comparing the MS/MS spectra of the unknown metabolites with those of authentic standards can confirm their identity.
Ion Mobility Spectrometry: This technique separates ions based on their size and shape, which can differ between isomers.
Q5: Where can I find reference spectra for potential PCEPA metabolites?
Public and commercial mass spectral libraries are valuable resources. However, for novel drug candidates, it is unlikely that metabolite spectra will be available. In such cases, the following approaches are necessary:
In silico Fragmentation: Software tools can predict the fragmentation patterns of putative metabolite structures.
Chemical Synthesis: Synthesizing authentic standards of expected metabolites is the gold standard for confirming their identity by comparing retention times and MS/MS spectra.[4]
Troubleshooting Guide
This guide addresses common issues encountered during PCEPA metabolite identification using LC-MS.
Q: I am not detecting the parent PCEPA compound in my sample. What should I check?
A:
Sample Preparation: Ensure that the extraction procedure is suitable for the physicochemical properties of PCEPA and that the sample has not degraded.
Autosampler and Syringe: Verify that the autosampler is functioning correctly and that the syringe is drawing and injecting the sample properly.[6]
LC System: Check for cracks in the column that could prevent the sample from reaching the detector.[6]
Ion Source: Confirm that the ionization source parameters (e.g., spray voltage, gas flow, temperature) are optimized for PCEPA.
Mass Spectrometer Settings: Ensure the mass spectrometer is set to scan for the correct m/z of the parent compound.
Q: I am observing a high background signal or "noise" in my chromatogram. What are the possible causes and solutions?
A:
Solvent Contamination: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
System Contamination: Run blank injections to identify the source of contamination. Clean the ion source, and if necessary, flush the LC system.
Gas Supply: Ensure high-purity nitrogen gas is used and check for leaks in the gas lines.[6]
Column Bleed: If the background is consistently high, the column may be degrading, especially at elevated temperatures. Condition the column or replace it if necessary.[7]
Q: My mass accuracy is poor, making it difficult to determine the elemental composition of metabolites. How can I improve it?
A:
Mass Calibration: Perform regular mass calibration of the instrument using an appropriate calibration standard.[7] Incorrect calibration is a common cause of mass errors.
Instrument Stability: Ensure the mass spectrometer is in a temperature and humidity-controlled environment. Allow the instrument to stabilize after maintenance.
Sufficient Signal Intensity: Low signal intensity can lead to poor mass accuracy. Optimize ionization and injection volume to increase the signal of your target analytes.
Q: The signal intensity of my metabolites is very low. What can I do to enhance it?
A:
Sample Concentration: If the metabolite concentration is too low, consider concentrating the sample extract. Be cautious of concentrating interfering matrix components as well.
Ionization Efficiency: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative ion mode) to find the optimal conditions for your metabolites of interest.
Instrument Tuning: Regularly tune and calibrate the mass spectrometer to ensure it is operating at its peak performance.[7]
Reduce Ion Suppression: Matrix effects can suppress the ionization of target analytes. Improve sample clean-up, optimize chromatography to separate metabolites from interfering compounds, or dilute the sample.
Experimental Protocols
Protocol 1: Sample Preparation for PCEPA Metabolite Extraction from Plasma
Protein Precipitation:
To 100 µL of plasma, add 400 µL of cold acetonitrile containing an internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Supernatant Collection:
Carefully transfer the supernatant to a new tube.
Drying and Reconstitution:
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
Vortex and centrifuge to pellet any insoluble material.
Analysis:
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Metabolite Profiling
Liquid Chromatography:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Mass Spectrometry (High-Resolution MS):
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
Scan Range: m/z 100-1000.
Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.
Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.
Quantitative Data Summary
Table 1: Common Phase I Metabolic Reactions and Corresponding Mass Shifts
Metabolic Reaction
Mass Shift (Da)
Elemental Composition Change
Hydroxylation
+15.9949
+O
N-dealkylation (e.g., -CH3)
-14.0157
-CH2
Carboxylation
+43.9898
+CO2
Hydrolysis (e.g., of an ester)
Varies
Addition of H2O
Oxidation (ketone formation)
+13.9792
+O, -2H
Table 2: Common Adduct Ions in ESI Mass Spectrometry
Ionization Mode
Adduct
m/z Calculation
Positive
[M+H]+
M + 1.0078
Positive
[M+Na]+
M + 22.9898
Positive
[M+K]+
M + 38.9637
Positive
[M+NH4]+
M + 18.0344
Negative
[M-H]-
M - 1.0078
Negative
[M+Cl]-
M + 34.9689
Negative
[M+HCOO]-
M + 44.9977
Visualizations
Caption: Hypothetical metabolic pathway of a Prostate Cancer Early Prevention Agent (PCEPA).
Caption: Experimental workflow for PCEPA metabolite identification using LC-MS/MS.
Caption: Troubleshooting logic for common mass spectrometry signal issues.
Technical Support Center: Optimizing GC/MS Parameters for Isomer Separation
Disclaimer: The term "Pcepa" is not a recognized chemical identifier based on available chemical databases. Therefore, this technical support center provides a comprehensive guide to the principles and practices for opti...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The term "Pcepa" is not a recognized chemical identifier based on available chemical databases. Therefore, this technical support center provides a comprehensive guide to the principles and practices for optimizing Gas Chromatography-Mass Spectrometry (GC/MS) parameters for the separation of challenging chemical isomers in general. The methodologies, troubleshooting guides, and FAQs are based on established practices for separating common types of isomers, such as positional and geometric isomers, which are frequently encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for separating isomers by GC/MS?
A1: The most critical parameter is the choice of the GC capillary column. The stationary phase of the column determines the primary separation mechanism. For isomers with very similar boiling points but different polarities or shapes, selecting a column with a specific stationary phase chemistry is crucial for achieving resolution.
Q2: How do I select the right GC column for my isomers?
A2: The selection depends on the nature of the isomers.
Non-polar columns (e.g., 5% phenyl-methylpolysiloxane) separate compounds primarily by boiling point. They are a good starting point but may not resolve isomers with similar boiling points.[1]
Polar columns (e.g., cyanopropyl or polyethylene glycol phases) are effective for separating isomers with differences in polarity. For instance, a polar cyano-column can be used for the separation of positional and geometrical isomers of fatty acid methyl esters.[2]
Liquid crystalline stationary phases offer high selectivity for geometric (cis/trans) and positional isomers due to their ordered structure, which allows for separation based on molecular shape.[1][3]
Q3: Can I separate isomers using mass spectrometry alone?
A3: In most cases, mass spectrometry alone cannot distinguish between isomers, as they often have the same molecular weight and produce very similar fragmentation patterns under standard electron ionization (EI). However, techniques like soft ionization can sometimes produce subtle differences in fragment intensities.[4] In some specific cases, collision-induced dissociation (CID) spectra at low energy values might show distinctive features.[5] Ion mobility mass spectrometry (IMS-MS) is an emerging technique that can separate isomers in the gas phase based on their shape and size.[6]
Q4: When should I use Selected Ion Monitoring (SIM) mode instead of full scan mode?
A4: SIM mode is highly recommended when you know the specific ions of your target isomers and are dealing with low concentrations or a complex matrix. SIM mode increases sensitivity and can help resolve partially overlapping chromatographic peaks by monitoring unique ions for each isomer.[2][7]
Q5: How does the oven temperature program affect isomer separation?
A5: A slower temperature ramp rate generally improves the separation of closely eluting compounds, including isomers, by allowing more time for interaction with the stationary phase.[8] It is often beneficial to have a slow ramp or even an isothermal segment in the temperature program around the elution temperature of the isomers of interest.
Q6: Is derivatization necessary for separating isomers?
A6: Derivatization can be a useful strategy in several ways. It can improve the volatility and thermal stability of the analytes, leading to better peak shapes. More importantly, it can enhance the differences between isomers, making them easier to separate chromatographically. For example, forming N-trifluoroacetyl derivatives can aid in the differentiation of some isomers by GC-MS.[5]
Troubleshooting Guides
Problem 1: Isomers are co-eluting (no separation).
Question: My isomers are appearing as a single peak. What should I do first?
Answer: The first step is to optimize the temperature program. Try decreasing the initial oven temperature and using a slower ramp rate (e.g., 1-2°C/min) around the expected elution time. This increases the interaction time with the stationary phase and can improve resolution.[8]
Question: I've optimized the temperature program, but the isomers are still not separating. What's next?
Answer: The next step is to consider the GC column. If you are using a non-polar column, the isomers likely have very similar boiling points. You should switch to a more polar column or a column with a shape-selective stationary phase, such as a liquid crystalline phase, to exploit other differences between the isomers.[1][3]
Problem 2: Poor peak shape (tailing or fronting).
Question: My isomer peaks are tailing. What could be the cause?
Answer: Peak tailing for active compounds is often caused by active sites in the injector liner or at the head of the column.[9] Try replacing the injector liner with a deactivated one and trimming the first 10-15 cm of the column.[9] Tailing can also be a result of a poor column installation, so ensure the column is cut squarely and installed at the correct depth in the injector and detector.
Question: My peaks are fronting. What does this indicate?
Answer: Peak fronting is typically a sign of column overload.[8] You should try diluting your sample or increasing the split ratio in your injection method to reduce the amount of sample introduced onto the column.
Problem 3: Low sensitivity or no peaks detected.
Question: I am not seeing any peaks for my isomers, or the peaks are very small. What should I check?
Answer: First, verify your sample preparation and concentration.[10] Check for any potential leaks in the system, especially at the injector septum and column connections.[11][10] If you are in full scan mode, switching to SIM mode will significantly increase sensitivity.[2][7] Also, ensure that the ion source is clean and the detector is functioning correctly by running a system tune.[10]
Experimental Protocols & Data
General Workflow for GC/MS Method Development for Isomer Separation
The following diagram illustrates a typical workflow for developing a robust GC/MS method for isomer separation.
Technical Support Center: Troubleshooting Pcepa Instability
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting instability issues with Pcepa in stored samples. The information is presented in a questio...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting instability issues with Pcepa in stored samples. The information is presented in a question-and-answer format to directly address common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of Pcepa instability during storage?
A1: Pcepa, like many therapeutic proteins, is susceptible to various factors that can lead to degradation, aggregation, or loss of activity. The primary causes of instability in stored samples include:
Suboptimal Temperature: Storage at improper temperatures can accelerate degradation. Room temperature storage is not recommended for any significant length of time.[1][2][3]
Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can cause denaturation and aggregation of Pcepa.[4][5][6]
Improper Buffer Conditions (pH): The pH of the storage buffer is critical for maintaining the native conformation of Pcepa. Deviations from the optimal pH range can lead to instability.[4][7]
Oxidation: Exposure to oxidizing agents can modify amino acid residues, leading to a loss of function.[5]
Proteolytic Degradation: Contamination with proteases can lead to the cleavage of Pcepa.[5][8][9]
Low Concentration: Dilute protein solutions (< 1 mg/ml) are more prone to loss due to adsorption to storage vials.[2][10]
Microbial Contamination: Growth of microbes in the sample can introduce proteases and other substances that degrade Pcepa.[10][11]
Q2: I see smaller bands on my SDS-PAGE gel after storing my Pcepa sample. What could be the cause?
A2: The presence of unexpected smaller bands on an SDS-PAGE gel is a strong indicator of proteolytic degradation.[3] This means that Pcepa is being cleaved into smaller fragments. This can be caused by contamination with proteases, which may be introduced during sample preparation or due to microbial growth.
Q3: My Pcepa sample appears cloudy or has visible precipitates after thawing. What does this indicate?
A3: Cloudiness or precipitation after thawing is often a sign of protein aggregation.[4] Aggregation can be caused by several factors, including repeated freeze-thaw cycles, suboptimal buffer conditions, or exposure to high temperatures.
Q4: How can I prevent Pcepa degradation in my stored samples?
A4: To minimize Pcepa degradation, adhere to the following best practices for storage:
Aliquot Samples: Divide your Pcepa stock into single-use aliquots to avoid repeated freeze-thaw cycles.[4][11]
Optimal Storage Temperature: For long-term storage, -80°C or liquid nitrogen is recommended.[4][11] For short-term storage (days to weeks), -20°C is suitable.[1][4]
Use Cryoprotectants: For samples stored at -20°C, adding a cryoprotectant like glycerol (to a final concentration of 25-50%) can prevent the formation of ice crystals and reduce freeze-thaw damage.[1][11]
Add Protease Inhibitors: If proteolytic degradation is a concern, consider adding a protease inhibitor cocktail to your samples.[4][9]
Maintain Optimal pH: Ensure your storage buffer is at the optimal pH for Pcepa stability.[4]
Store at an Appropriate Concentration: Whenever possible, store Pcepa at a concentration of >1 mg/mL.[2][10] If you must store dilute solutions, consider adding a carrier protein like Bovine Serum Albumin (BSA) to prevent loss due to adsorption.[2]
Troubleshooting Guides
Guide 1: Investigating Pcepa Degradation
If you suspect your Pcepa sample has degraded, follow this workflow to identify the cause and take corrective action.
Troubleshooting workflow for Pcepa degradation.
Guide 2: Hypothetical Pcepa Degradation Pathway
Instability of Pcepa can arise from multiple pathways, including physical and chemical degradation. This diagram illustrates potential mechanisms.
Potential degradation pathways for Pcepa.
Data Presentation
Table 1: Recommended Storage Conditions for Pcepa
Storage Duration
Temperature
Recommended For
Key Considerations
Short-term (1-14 days)
4°C
Frequently used samples
Risk of microbial growth and proteolytic degradation.[1][10] Use sterile technique.
Mid-term (1-12 months)
-20°C
Aliquoted samples for regular use
Add cryoprotectant (e.g., 25-50% glycerol) to prevent freeze-thaw damage.[4][11]
Long-term (>1 year)
-80°C or Liquid Nitrogen
Archival stocks, valuable or sensitive samples
Ideal for preserving protein integrity over extended periods.[4][11] Aliquot to prevent freeze-thaw cycles.
Table 2: Common Additives to Enhance Pcepa Stability
Additive Type
Example(s)
Concentration
Purpose
Cryoprotectant
Glycerol, Ethylene Glycol
10-50% (v/v)
Prevents ice crystal formation during freezing.[1][4]
Protease Inhibitors
Protease Inhibitor Cocktail, PMSF, Leupeptin
Varies by supplier
Prevents proteolytic cleavage by contaminating proteases.[4][9]
Reducing Agents
DTT, β-mercaptoethanol
1-5 mM
Prevents oxidation of sulfhydryl groups in cysteine residues.[4][5]
Chelating Agents
EDTA
0.1-1 mM
Sequesters divalent metal ions that can catalyze oxidation.[5][8]
Antimicrobial Agents
Sodium Azide, Thimerosal
0.02-0.05% (w/v)
Prevents microbial growth during storage at 4°C.[10][11]
Carrier Protein
Bovine Serum Albumin (BSA)
1-5 mg/mL
Stabilizes dilute protein solutions and prevents surface adsorption.[1][2]
Experimental Protocols
Protocol 1: Assessing Pcepa Integrity using SDS-PAGE
Objective: To qualitatively assess the degradation of Pcepa by comparing stored samples to a fresh control.
Methodology:
Sample Preparation:
Thaw your stored Pcepa aliquot on ice.
Prepare a fresh, control sample of Pcepa if available.
Determine the protein concentration of both samples using a standard protein assay (e.g., BCA).
Dilute samples to the same concentration (e.g., 1 mg/mL) in a suitable buffer.
Mix an equal volume of each sample with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
Heat the samples at 95°C for 5 minutes.
Gel Electrophoresis:
Load equal amounts of protein (e.g., 10-20 µg) from the stored and control samples into separate wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
Include a molecular weight marker in an adjacent lane.
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
Staining and Analysis:
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a more sensitive silver stain).
Destain the gel until the protein bands are clearly visible against a clear background.
Image the gel and compare the lane with the stored sample to the control lane. Look for the appearance of bands with lower molecular weights in the stored sample lane, which would indicate degradation.[3]
Protocol 2: Detecting Pcepa Aggregation using Size-Exclusion Chromatography (SEC)
Objective: To quantitatively assess the presence of high-molecular-weight aggregates of Pcepa.
Methodology:
System Preparation:
Equilibrate a suitable size-exclusion chromatography column (e.g., a Superdex 200 or similar) with a filtered and degassed mobile phase (typically the formulation buffer of Pcepa).
Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm).
Sample Preparation:
Thaw the stored Pcepa sample on ice.
If necessary, centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.
Carefully transfer the supernatant to an HPLC vial.
Chromatographic Run:
Inject a defined amount of the Pcepa sample (e.g., 50 µg) onto the equilibrated column.
Run the chromatography at a constant flow rate as recommended for the column.
Monitor the elution profile at 280 nm.
Data Analysis:
Analyze the resulting chromatogram. The native, non-aggregated Pcepa should elute as a single, symmetrical peak at a characteristic retention time.
The presence of peaks eluting earlier than the main monomer peak indicates the presence of soluble, high-molecular-weight aggregates.
Integrate the peak areas to determine the percentage of monomer, aggregates, and any fragments (which would elute later). A significant increase in the aggregate peak area compared to a fresh control sample indicates instability.
Technical Support Center: Synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of N-(1-phenylcy...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of N-(1-phenylcyclohexyl)-3-ethoxypropanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for N-(1-phenylcyclohexyl)-3-ethoxypropanamine?
A1: The synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine typically involves a two-step process. The first step is the synthesis of the key intermediate, 1-phenylcyclohexylamine. The second step involves the attachment of the 3-ethoxypropanamine side chain to this intermediate.
There are two main strategies for the synthesis of the 1-phenylcyclohexylamine core:
Grignard Reaction Route: This method involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with 1-aminocyclohexanecarbonitrile or a derivative like 1-piperidinocyclohexanecarbonitrile.
Schiff Base Route: This route involves the formation of a Schiff base from cyclohexanone and an amine, followed by the addition of an organometallic phenyl reagent, such as phenyl lithium.
Once 1-phenylcyclohexylamine is obtained, the 3-ethoxypropyl side chain is introduced via one of the following methods:
Reductive Amination: Reaction of 1-phenylcyclohexylamine with 3-ethoxypropanal in the presence of a reducing agent.
N-Alkylation: Reaction of 1-phenylcyclohexylamine with a 3-ethoxypropyl halide (e.g., 1-bromo-3-ethoxypropane) or a tosylate derivative.
Q2: What are the critical parameters to control for optimal yield in the Grignard reaction step?
A2: To achieve optimal yield in the Grignard reaction for synthesizing the 1-phenylcyclohexyl core, the following parameters are critical:
Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, including traces of water. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.
Reagent Quality: The magnesium turnings should be fresh and activated. The phenyl halide should be pure and dry.
Temperature Control: The formation of the Grignard reagent is an exothermic reaction and may require initial heating to initiate, followed by cooling to maintain a controlled reaction rate. The subsequent reaction with the nitrile should also be temperature-controlled to prevent side reactions.
Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete conversion of the nitrile.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation is crucial for improving the yield and simplifying purification. Key strategies include:
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) prevents the degradation of reagents and intermediates by atmospheric oxygen and moisture.
Control of Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Maintaining the recommended reaction temperature can significantly reduce the formation of these impurities.
Purification of Intermediates: Purifying the 1-phenylcyclohexylamine intermediate before proceeding to the N-alkylation or reductive amination step can prevent the carry-over of impurities that may interfere with the subsequent reaction.
Choice of Reducing Agent: In reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is milder and more selective for the imine intermediate over the starting aldehyde, reducing the formation of undesired alcohols.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or no yield of 1-phenylcyclohexylamine (Grignard Route)
Inactive magnesium.
Use fresh, high-purity magnesium turnings. Activate the magnesium by gentle heating or by adding a small crystal of iodine.
Wet solvent or glassware.
Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use freshly distilled anhydrous solvents.
Impure phenyl halide.
Use freshly distilled or high-purity phenyl halide.
Low yield in the reductive amination step
Incomplete imine formation.
Ensure the removal of water formed during imine formation. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
Ineffective reducing agent.
Use a fresh, high-quality reducing agent. For one-pot reactions, sodium triacetoxyborohydride is recommended due to its selectivity.
pH of the reaction is not optimal.
Reductive amination is typically most efficient under weakly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.
Formation of multiple alkylation products in N-alkylation
The product amine is more nucleophilic than the starting amine.
Use a large excess of 1-phenylcyclohexylamine to favor the mono-alkylation product. Alternatively, a slow, controlled addition of the alkylating agent can help.
Difficult purification of the final product
Presence of unreacted starting materials.
Monitor the reaction progress using TLC or GC to ensure completion. Optimize reaction time and stoichiometry.
Formation of closely related byproducts.
Employ column chromatography with a carefully selected solvent system for purification. Recrystallization of the hydrochloride salt of the final product can also be an effective purification method.
Experimental Protocols
Synthesis of 1-phenylcyclohexylamine (Intermediate)
Method: Grignard Reaction with 1-Piperidinocyclohexanecarbonitrile
Preparation of Phenylmagnesium Bromide: In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 molar equivalents). Add a small crystal of iodine and gently warm to activate the magnesium. Add a solution of bromobenzene (1.0 molar equivalent) in anhydrous diethyl ether dropwise to the magnesium suspension. Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.
Reaction with Nitrile: To the freshly prepared Grignard reagent, add a solution of 1-piperidinocyclohexanecarbonitrile (1.0 molar equivalent) in anhydrous diethyl ether dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude 1-phenylcyclohexylamine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Final Product)
Method: Reductive Amination
Imine Formation: In a round-bottom flask, dissolve 1-phenylcyclohexylamine (1.0 molar equivalent) and 3-ethoxypropanal (1.2 molar equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 molar equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The final product can be further purified by conversion to its hydrochloride salt.
Adapted from similar reductive amination procedures
Visualizations
Caption: General synthesis pathway for N-(1-phenylcyclohexyl)-3-ethoxypropanamine.
Caption: A logical workflow for troubleshooting low-yield synthesis.
Troubleshooting
Technical Support Center: Mitigating Ion Suppression in LC-MS/MS Analysis
Disclaimer: The term "Pcepa" could not be definitively identified as a specific chemical compound in the provided context. Therefore, this guide focuses on general and effective strategies for reducing ion suppression in...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The term "Pcepa" could not be definitively identified as a specific chemical compound in the provided context. Therefore, this guide focuses on general and effective strategies for reducing ion suppression in LC-MS/MS analysis, particularly for analytes susceptible to matrix effects from biological samples. The principles and protocols outlined here are widely applicable to a range of molecules, including lipids and other endogenous compounds.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?
Ion suppression is a type of matrix effect that reduces the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2][3] This occurs when co-eluting components from the sample matrix, such as salts, proteins, and phospholipids, compete with the analyte for ionization, leading to a decreased signal intensity.[1][4] Ion suppression can negatively impact the accuracy, precision, sensitivity, and reproducibility of quantitative analyses.[2][5]
Q2: How can I determine if my analysis is affected by ion suppression?
A common method to assess ion suppression is the post-column infusion experiment.[6][7] In this technique, a constant flow of the analyte solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of the analyte indicates the elution of matrix components that cause ion suppression.[6][7]
Q3: What are the most common sources of ion suppression in biological samples?
In biological matrices like plasma and serum, phospholipids are a major contributor to ion suppression.[4][8][9][10] Other endogenous components such as salts, proteins, and lipids, as well as exogenous substances like formulation agents and mobile phase additives, can also cause significant matrix effects.[4][11]
Troubleshooting Guide: Reducing Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression in your LC-MS/MS experiments.
Step 1: Identify the Source of Ion Suppression
The first step in troubleshooting is to pinpoint the cause of the ion suppression.
Workflow for Identifying Ion Suppression Sources
Caption: A logical workflow for diagnosing ion suppression.
Step 2: Implement Mitigation Strategies
Based on the identified source, select an appropriate strategy to reduce or eliminate ion suppression.
Strategy 1: Sample Preparation
Proper sample preparation is one of the most effective ways to remove interfering matrix components before LC-MS/MS analysis.[1]
Troubleshooting Question: Is your current sample preparation method sufficient to remove matrix interferences?
If not, consider these more rigorous techniques:
Solid-Phase Extraction (SPE): Selectively extracts the analyte while removing a significant portion of matrix components.[1]
Liquid-Liquid Extraction (LLE): Partitions the analyte into a solvent immiscible with the sample matrix, leaving many interferences behind.[1]
Phospholipid Removal Plates/Columns (e.g., HybridSPE, TurboFlow): Specifically designed to deplete phospholipids from biological samples, significantly reducing a primary source of ion suppression.[8][10]
Experimental Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal
Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., 1 mL of methanol).
Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., 1 mL of water).
Loading: Load the pre-treated sample onto the cartridge.
Washing: Wash the cartridge with a weak solvent to remove polar interferences.
Elution: Elute the analyte of interest with a stronger organic solvent.
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the sample in a mobile phase-compatible solvent.
Strategy 2: Chromatographic Optimization
Modifying the chromatographic conditions can separate the analyte from co-eluting matrix components.[1]
Troubleshooting Question: Does your analyte co-elute with a region of significant ion suppression?
If yes, try the following:
Change the mobile phase gradient: A shallower gradient can improve the separation between the analyte and interfering peaks.[2]
Modify the mobile phase composition: Using a different organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[2]
Use a different stationary phase: A column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) can provide alternative selectivity.
Strategy 3: Methodological Approaches
These methods compensate for ion suppression rather than physically removing the interfering components.
Troubleshooting Question: Are you still observing variability despite sample cleanup and chromatographic optimization?
If yes, implement one of these approaches:
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]
Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to account for matrix-induced changes in ionization efficiency.[1]
Data Presentation: Efficacy of Different Sample Preparation Techniques
The following table summarizes the typical effectiveness of various sample preparation methods in reducing matrix effects, specifically from phospholipids.
Sample Preparation Technique
Analyte Recovery (%)
Phospholipid Removal (%)
Protein Precipitation (PPT)
>90%
10-30%
Liquid-Liquid Extraction (LLE)
70-90%
60-80%
Solid-Phase Extraction (SPE)
85-95%
80-95%
Phospholipid Removal Plates
>90%
>99%
Note: Values are illustrative and can vary depending on the specific analyte and matrix.
Visualization of Key Concepts
Signaling Pathway Example: Generic Kinase Cascade
This diagram illustrates a hypothetical signaling pathway that might be studied, where accurate quantification of metabolites is crucial.
Addressing peak tailing in the chromatographic analysis of Pcepa
Disclaimer: The term "Pcepa" is not a recognized chemical name in scientific literature; it primarily refers to the "Protection of Communities and Exploited Persons Act" in Canada. This guide assumes "Pcepa" is a placeho...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The term "Pcepa" is not a recognized chemical name in scientific literature; it primarily refers to the "Protection of Communities and Exploited Persons Act" in Canada. This guide assumes "Pcepa" is a placeholder for a chemical compound, likely a basic molecule prone to exhibiting peak tailing during chromatographic analysis, and provides general troubleshooting advice applicable to such compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing in the chromatographic analysis of basic compounds, referred to herein as "Pcepa."
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
A1: Peak tailing is a common issue in chromatography where a peak on the chromatogram is not symmetrical, and its trailing edge is wider than the leading edge.[1][2] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[2] Peak tailing can negatively impact the accuracy of quantification and the resolution between adjacent peaks.[3][4]
Q2: What are the primary causes of peak tailing when analyzing basic compounds like Pcepa?
A2: The most frequent cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1][3] Specifically, basic functional groups (like amines) on the analyte can interact strongly with acidic residual silanol groups on the surface of silica-based columns.[1][4] Other potential causes include column overload, issues with the mobile phase pH, column degradation, and extra-column dead volume.[2][3][5]
Q3: How does the mobile phase pH affect peak tailing for Pcepa?
A3: The pH of the mobile phase is a critical factor.[4][6] For a basic compound, a mobile phase with a pH close to the analyte's pKa can lead to the presence of multiple ionization states, causing peak distortion.[4] At a higher pH, residual silanol groups on the silica column become ionized and can strongly interact with the protonated basic analyte, leading to significant tailing.[1]
Q4: Can the injection solvent cause peak tailing?
A4: Yes, a mismatch between the injection solvent and the mobile phase can cause peak distortion, including tailing.[3][5] If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to band broadening and an asymmetrical peak shape.[3]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of Pcepa.
Step 1: Initial Assessment and Diagnosis
The first step is to characterize the peak tailing and identify potential root causes.
Experimental Workflow for Diagnosing Peak Tailing
Caption: A workflow for systematically troubleshooting peak tailing.
Step 2: Addressing Chemical Interactions
Secondary chemical interactions are a primary cause of peak tailing for basic compounds.
Signaling Pathway of Secondary Interactions
Caption: Interaction between a basic analyte and an ionized silanol group.
Recommended Actions:
Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH (typically to between 2 and 3) will protonate the residual silanol groups on the silica surface, minimizing the unwanted ionic interactions.[1][5]
Use a High-Purity, End-capped Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups. End-capping is a process where these residual silanols are chemically bonded with a less polar group, further reducing secondary interactions.[1][4]
Increase Buffer Concentration: Using a higher concentration of a suitable buffer in the mobile phase can help to mask the residual silanol groups and maintain a consistent pH, which can improve peak shape.[2]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of Pcepa
Mobile Phase pH
Peak Asymmetry (As)
7.0
2.5
5.0
1.8
3.0
1.2
2.5
1.0
Data is illustrative.
Step 3: Optimizing Physical and Instrumental Parameters
If chemical adjustments do not resolve the issue, consider the physical aspects of the chromatographic system.
Recommended Actions:
Reduce Sample Load: Column overload can cause peak tailing.[2][3] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[5][7]
Check for Column Bed Deformation: Voids in the column packing or a blocked inlet frit can lead to distorted peaks.[2] If a void is suspected, replacing the column is often the best solution.[2] Using guard columns and in-line filters can help prevent frit blockage.[2]
Minimize Extra-Column Volume: Excessive dead volume in the system (e.g., long or wide-bore tubing between the column and detector) can cause peak broadening and tailing.[2][3] Ensure that all fittings are secure and that the tubing has the appropriate internal diameter.[4][6]
Table 2: Impact of Injection Volume on Peak Asymmetry
Injection Volume (µL)
Analyte Concentration (µg/mL)
Peak Asymmetry (As)
20
100
2.1
10
100
1.5
5
100
1.1
5
50
1.0
Data is illustrative.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To evaluate the effect of mobile phase pH on the peak shape of Pcepa.
Materials:
HPLC system with UV detector
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid or formic acid for pH adjustment
Pcepa standard solution (10 µg/mL in 50:50 acetonitrile:water)
Procedure:
Prepare a series of mobile phases consisting of acetonitrile and water (e.g., 50:50 v/v).
Adjust the pH of the aqueous portion of each mobile phase to 7.0, 5.0, 3.0, and 2.5 using a suitable acid.
Equilibrate the column with the first mobile phase (pH 7.0) for at least 30 minutes or until a stable baseline is achieved.
Inject the Pcepa standard solution and record the chromatogram.
Repeat steps 3 and 4 for each of the other mobile phase pH values.
Calculate the peak asymmetry factor for Pcepa at each pH. The asymmetry factor (As) is calculated as B/A, where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the peak midpoint, both measured at 10% of the peak height.[1]
Protocol 2: Evaluation of Sample Load
Objective: To determine if column overload is the cause of peak tailing.
Materials:
HPLC system and column as in Protocol 1
Optimized mobile phase from Protocol 1 (e.g., pH 2.5)
Pcepa standard solutions at various concentrations (e.g., 100, 50, 20, 10 µg/mL)
Procedure:
Equilibrate the column with the optimized mobile phase.
Set a constant injection volume (e.g., 5 µL).
Inject the highest concentration standard (100 µg/mL) and record the chromatogram.
Sequentially inject the lower concentration standards, recording each chromatogram.
Alternatively, use a single concentration and vary the injection volume (e.g., 20, 10, 5, 2 µL).
Analyze the peak shape for each injection. A significant improvement in symmetry at lower concentrations or smaller injection volumes indicates that column overload was a contributing factor.[7]
Technical Support Center: Purification of Synthesized Compounds
Disclaimer: The term "Pcepa" is not a universally recognized standard acronym for a specific chemical compound. This guide addresses purification strategies for several classes of compounds that may be relevant, includin...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The term "Pcepa" is not a universally recognized standard acronym for a specific chemical compound. This guide addresses purification strategies for several classes of compounds that may be relevant, including P olynuclear aromatic C ompounds, P entachlorophenol, and extracts from Allium cepa . Researchers should verify the specific identity of their synthesized molecule.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before purifying my synthesized compound?
A1: Before beginning purification, it is crucial to characterize the crude synthetic mixture. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) can provide a preliminary assessment of the main product and the impurity profile.[1] This information is vital for selecting the most appropriate purification strategy.
Q2: What are the most common techniques for purifying synthesized organic compounds?
A2: The most prevalent purification techniques for synthetic compounds like Polynuclear Aromatic Hydrocarbons (PAHs) and chlorophenols include:
Chromatography: Techniques such as flash chromatography, preparative HPLC (both normal-phase and reversed-phase), and size-exclusion chromatography are widely used.[1][2]
Crystallization: This is a powerful technique for obtaining highly pure crystalline solids.
Extraction: Liquid-liquid extraction is often used to separate compounds based on their differential solubility in immiscible solvents.[3]
Sublimation: This method is suitable for volatile solids to separate them from non-volatile impurities.
Q3: How do I choose between normal-phase and reversed-phase HPLC?
A3: The choice depends on the polarity of your compound.
Normal-Phase HPLC (NP-HPLC) is typically used for non-polar to moderately polar compounds. The stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane/ethyl acetate).
Reversed-Phase HPLC (RP-HPLC) is the most common mode and is ideal for polar to moderately non-polar compounds. The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
Q4: My compound is a Polynuclear Aromatic Hydrocarbon (PAH). What is a good starting point for purification?
A4: For PAHs, a common strategy involves initial cleanup using solid-phase extraction (SPE) with silica gel to remove major impurities.[2][3] This is often followed by preparative RP-HPLC for high-purity fractionation.
Q5: I am working with a chlorophenolic compound. Are there any specific safety precautions I should take?
A5: Yes, chlorophenols, including Pentachlorophenol (PCP), are toxic and can be absorbed through the skin.[4][5] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound before starting any work.
Troubleshooting Guides
This section addresses common problems encountered during the purification of synthesized organic compounds.
Problem 1: Low Recovery of the Target Compound
Possible Cause
Suggested Solution
Compound precipitation on the column
Decrease the sample concentration. Modify the mobile phase composition by adding a stronger solvent or a solubilizing agent.
Incomplete elution from the chromatography column
Increase the strength of the elution solvent in a stepwise or gradient manner. For RP-HPLC, this means increasing the organic solvent percentage. For NP-HPLC, increase the polar solvent percentage.
Compound instability
Check the pH and temperature stability of your compound. Ensure buffers and solvents are within the stable range. Perform purification steps at a lower temperature if necessary.
Irreversible binding to the stationary phase
This can occur with highly polar compounds on silica gel. Consider switching to a different stationary phase (e.g., alumina, C18) or using a competing agent in the mobile phase.
Problem 2: Poor Separation of Compound from Impurities
Possible Cause
Suggested Solution
Inappropriate chromatography conditions
Optimize the mobile phase composition. For HPLC, perform a gradient optimization. For flash chromatography, screen different solvent systems using TLC.
Column overloading
Reduce the amount of crude material loaded onto the column. Overloading leads to broad peaks and poor resolution.
Co-eluting impurities
If impurities have similar properties to your target compound, a single purification method may be insufficient. Consider using an orthogonal method (e.g., RP-HPLC followed by NP-HPLC) for a second purification step.
Incorrect stationary phase
The selectivity of the stationary phase is critical. If separation is poor on a C18 column, try a phenyl-hexyl or a polar-embedded phase for different selectivity.
Problem 3: Product Contamination After Purification
Possible Cause
Suggested Solution
Leaching from plasticware
Use glass or appropriate solvent-resistant plasticware, especially when working with strong organic solvents.
Cross-contamination from previous runs
Thoroughly clean chromatography columns and equipment between purification runs.
Impure solvents
Use high-purity, HPLC-grade solvents for all chromatography steps to avoid introducing contaminants.
Experimental Protocols
Protocol 1: General Purification of a Polynuclear Aromatic Hydrocarbon (PAH)
This protocol outlines a general procedure for the purification of a synthesized PAH from a crude reaction mixture.
1. Initial Work-up and Extraction:
a. Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
b. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
2. Silica Gel Flash Chromatography (Initial Cleanup):
a. Prepare a silica gel column in a non-polar solvent (e.g., hexane).
b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
c. Load the sample onto the column.
d. Elute the column with a gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane).
e. Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.
f. Combine the pure fractions and evaporate the solvent.
3. Preparative Reversed-Phase HPLC (High-Purity Polish):
a. Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile/water).
b. Inject the sample onto a preparative C18 HPLC column.
c. Elute with a gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape).
d. Collect fractions corresponding to the main product peak.
e. Lyophilize or evaporate the solvent from the pure fractions to obtain the final product.
Protocol 2: Purification of a Chlorophenolic Compound
1. Acid-Base Extraction:
a. Dissolve the crude product in an organic solvent (e.g., diethyl ether).
b. Extract with an aqueous base (e.g., 1M sodium hydroxide) to deprotonate the phenol and move it to the aqueous layer.
c. Separate the aqueous layer and carefully acidify it with an acid (e.g., 1M HCl) to precipitate the purified phenolic compound.
d. Filter the precipitate and wash with cold water.
e. Dry the solid product under vacuum.
2. Recrystallization:
a. Choose a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
b. Dissolve the crude or partially purified solid in the minimum amount of hot solvent.
c. Allow the solution to cool slowly to form crystals.
d. Collect the crystals by filtration and wash with a small amount of cold solvent.
e. Dry the crystals to obtain the purified product.
Data Presentation
Table 1: Comparison of Common Chromatography Techniques
Technique
Stationary Phase
Typical Mobile Phase
Separation Principle
Best For
Normal-Phase Chromatography
Polar (e.g., Silica, Alumina)
Non-polar (e.g., Hexane, Ethyl Acetate)
Adsorption
Non-polar to moderately polar compounds
Reversed-Phase Chromatography
Non-polar (e.g., C18, C8)
Polar (e.g., Water, Acetonitrile, Methanol)
Partitioning
Polar to moderately non-polar compounds
Size-Exclusion Chromatography
Porous gel
Organic or Aqueous
Molecular size
Separation of large molecules from small ones
Visualizations
Caption: General workflow for the purification and analysis of a synthesized compound.
Caption: A logical flowchart for troubleshooting common purification issues.
A Comparative Guide to Analytical Methods for the Quantification of Phenolic Compounds
This guide provides a detailed comparison of common analytical methods for the quantification of phenolic compounds, aimed at researchers, scientists, and drug development professionals. The information presented is base...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a detailed comparison of common analytical methods for the quantification of phenolic compounds, aimed at researchers, scientists, and drug development professionals. The information presented is based on established scientific literature and provides insights into the performance and application of each technique.
Introduction
Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached to an aromatic hydrocarbon ring. They are widely studied for their antioxidant properties and potential therapeutic effects. Accurate and reliable quantification of these compounds is crucial for research and development. This guide focuses on the cross-validation aspects of three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters of the three analytical methods for the quantification of phenolic compounds. These values are compiled from various studies and represent typical performance characteristics.
Table 1: General Comparison of Analytical Methods
Parameter
HPLC-UV
LC-MS/MS
UV-Vis Spectrophotometry
Selectivity
Good; separates individual compounds
Excellent; high specificity from mass-to-charge ratio
Low; measures total phenolic content
Sensitivity
Moderate
High
Low to Moderate
Quantification
Individual Compounds
Individual Compounds
Total Phenolic Content
Cost
Moderate
High
Low
Complexity
Moderate
High
Low
Throughput
Moderate
High
High
Table 2: Quantitative Performance Data for HPLC-UV Analysis of Phenolic Compounds [1][2][3][4][5]
Phenolic Compound
Linearity (R²)
LOD (µg/mL)
LOQ (µg/mL)
Accuracy (Recovery %)
Gallic Acid
> 0.999
1.50
4.50
98 - 102
Caffeic Acid
> 0.999
0.59
1.79
97 - 103
Ferulic Acid
> 0.999
0.42
1.26
98 - 102
Quercetin
> 0.999
0.20
0.60
96 - 104
Resveratrol
> 0.999
0.18
0.55
99 - 101
Table 3: Quantitative Performance Data for LC-MS/MS Analysis of Phenolic Compounds [6][7][8][9][10]
Phenolic Compound
Linearity (R²)
LOD (µg/mL)
LOQ (µg/mL)
Accuracy (Recovery %)
Gallic Acid
> 0.99
0.05 - 0.5
0.15 - 1.5
95 - 105
Caffeic Acid
> 0.99
0.01 - 0.2
0.03 - 0.6
97 - 103
Ferulic Acid
> 0.99
0.01 - 0.1
0.03 - 0.3
98 - 102
Quercetin
> 0.99
0.005 - 0.1
0.015 - 0.3
95 - 105
Resveratrol
> 0.99
0.001 - 0.05
0.003 - 0.15
98 - 102
Table 4: Performance of UV-Vis Spectrophotometric (Folin-Ciocalteu) Method [11][12][13][14]
Parameter
Performance
Principle
Measures total phenolic content based on a colorimetric reaction.
Standard
Typically Gallic Acid Equivalents (GAE)
Linearity (R²)
> 0.99
Application
Rapid screening and estimation of total antioxidant capacity.
Limitations
Lack of specificity; interference from other reducing substances.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific applications.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the separation and quantification of individual phenolic compounds.[1][4][15][16]
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
Mobile Phase: A gradient elution is typically employed using two solvents:
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution.
Solvent B: Acetonitrile or methanol with the same acidifier.
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute compounds with increasing hydrophobicity.
Flow Rate: Commonly set between 0.8 and 1.2 mL/min.
Column Temperature: Maintained at a constant temperature, typically between 25°C and 40°C, to ensure reproducible retention times.
Detection: The UV detector is set to monitor at specific wavelengths corresponding to the maximum absorbance of the target phenolic compounds (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids).
Quantification: Calibration curves are generated by injecting standard solutions of known concentrations. The peak area of the analyte in a sample is used to calculate its concentration based on the corresponding calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for complex matrices and trace-level analysis.[6][10][17][18][19]
Instrumentation: An LC system (as described for HPLC-UV) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF).
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds.
Column and Mobile Phase: Similar to HPLC-UV, a C18 column and a gradient of acidified water and acetonitrile/methanol are used.
Mass Spectrometry Parameters:
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.
Ion Source Parameters: Parameters such as capillary voltage, nebulizer gas pressure, and source temperature are optimized for each compound to achieve maximum signal intensity.
Quantification: An internal standard is often used to correct for matrix effects and variations in instrument response. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
UV-Vis Spectrophotometry (Folin-Ciocalteu Method)
This is a rapid and simple method for determining the total phenolic content in a sample.[11][12][13][14]
Principle: The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline environment, phenolic compounds reduce this reagent, resulting in a blue-colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the total amount of phenolic compounds present.
Reagents:
Folin-Ciocalteu reagent
Sodium carbonate solution (e.g., 7.5% w/v)
Gallic acid (or other appropriate phenolic standard) for the calibration curve.
Procedure:
An aliquot of the sample extract is mixed with the Folin-Ciocalteu reagent.
After a short incubation period, the sodium carbonate solution is added to raise the pH.
The mixture is incubated in the dark for a specified time (e.g., 30-120 minutes) at room temperature to allow for color development.
The absorbance of the solution is measured at a specific wavelength, typically around 765 nm.
Quantification: A calibration curve is prepared using standard solutions of gallic acid. The total phenolic content of the sample is then expressed as gallic acid equivalents (GAE).
Mandatory Visualizations
Experimental Workflow for Analytical Method Validation
Caption: A generalized workflow for analytical method development, validation, and implementation.
Simplified Signaling Pathway of Phenolic Compounds' Antioxidant Activity
A Comparative Pharmacological Study: PCEPA vs. Ketamine
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the pharmacological properties of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and Ketamine. Wh...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and Ketamine. While extensive data is available for the well-researched anesthetic and antidepressant Ketamine, information on the designer drug PCEPA is markedly limited. This document summarizes the existing scientific literature for both compounds, highlighting the significant gaps in our understanding of PCEPA's pharmacology.
Introduction
Ketamine, an arylcyclohexylamine derivative, is a well-established dissociative anesthetic with a growing body of evidence supporting its rapid-acting antidepressant effects.[1][2] Its mechanism of action primarily involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] PCEPA, or N-(1-phenylcyclohexyl)-3-ethoxypropanamine, is a lesser-known designer drug also belonging to the arylcyclohexylamine class, structurally related to phencyclidine (PCP).[5] Due to its structural similarity to PCP and Ketamine, it is presumed to exert its effects through modulation of the glutamatergic system, though empirical data to support this is scarce.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for Ketamine. At present, no publicly available experimental data on the receptor binding affinity or comprehensive pharmacokinetic parameters of PCEPA has been identified.
Ketamine's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key player in excitatory neurotransmission.[3][4] By blocking the NMDA receptor channel, Ketamine inhibits the influx of calcium ions, leading to a disruption of glutamatergic signaling.[11][12] This action is believed to underlie its anesthetic, analgesic, and dissociative effects.[3]
The antidepressant effects of Ketamine are thought to be more complex. One prominent hypothesis suggests that by blocking NMDA receptors on inhibitory GABAergic interneurons, Ketamine disinhibits pyramidal neurons, leading to a surge in glutamate release.[2] This glutamate surge then activates AMPA receptors, triggering downstream signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and the mTOR pathway, ultimately leading to synaptogenesis and rapid antidepressant effects.[2][13]
PCEPA
Due to a lack of direct pharmacological studies, the mechanism of action of PCEPA can only be inferred from its chemical structure as a phencyclidine-derived arylcyclohexylamine.[5] Like PCP and Ketamine, it is highly probable that PCEPA also acts as an antagonist at the NMDA receptor. The specific affinity, selectivity, and functional consequences of this interaction remain to be experimentally determined.
Signaling Pathways and Experimental Workflows
Ketamine's Antidepressant Signaling Pathway
Caption: Proposed signaling pathway for Ketamine's rapid antidepressant effects.
General Experimental Workflow for Receptor Binding Assay
Caption: A generalized workflow for a competitive radioligand receptor binding assay.
Metabolic Pathways of PCEPA in Rat
Caption: Postulated metabolic pathways of PCEPA based on rat urine analysis.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacological findings. Below are generalized methodologies for key experiments relevant to the characterization of compounds like Ketamine and PCEPA.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
Cell membranes or tissue homogenates expressing the receptor of interest.
A radiolabeled ligand with known high affinity for the receptor.
The unlabeled test compound (e.g., Ketamine or PCEPA).
Assay buffer (e.g., Tris-HCl with appropriate ions).
96-well filter plates.
Scintillation fluid and a scintillation counter.
Procedure:
Preparation: Thaw the membrane preparation on ice. Dilute the membranes, radioligand, and test compound to their final concentrations in assay buffer.
Incubation: In a 96-well plate, add the assay buffer, the unlabeled test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and finally the membrane preparation to initiate the binding reaction.
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
Separation: Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Quantification: Allow the filters to dry, then add scintillation fluid to each well. Quantify the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled compound's concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[10]
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular concentrations of neurotransmitters (e.g., glutamate, dopamine) in a specific brain region of a freely moving animal following drug administration.
Materials:
Live laboratory animals (e.g., rats, mice).
Stereotaxic apparatus for surgery.
Microdialysis probes.
A syringe pump for perfusion.
Artificial cerebrospinal fluid (aCSF).
A fraction collector.
An analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection).
Procedure:
Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[14]
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of neurotransmitter levels.
Drug Administration: Administer the test compound (e.g., Ketamine or PCEPA) via a chosen route (e.g., intraperitoneal, subcutaneous, or through the microdialysis probe itself in a reverse dialysis setup).
Post-Drug Collection: Continue to collect dialysate samples for a specified period after drug administration.
Analysis: Analyze the neurotransmitter concentrations in the dialysate samples using an appropriate analytical technique.
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of the drug on neurotransmitter release.[13]
Protocol 3: Determination of Pharmacokinetic Parameters
Objective: To determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Materials:
Live laboratory animals.
The test compound.
Dosing vehicles for the chosen routes of administration (e.g., intravenous, oral).
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
An analytical method for quantifying the drug concentration in plasma (e.g., LC-MS/MS).
Procedure:
Dosing: Administer the test compound to the animals at a specific dose and via a specific route (e.g., a single intravenous bolus and a single oral gavage for bioavailability determination).
Blood Sampling: Collect blood samples at predetermined time points after dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.
Plasma Preparation: Process the blood samples to separate the plasma.
Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound at each time point.
Data Analysis: Plot the plasma concentration of the drug versus time. Use pharmacokinetic modeling software (non-compartmental or compartmental analysis) to calculate the key pharmacokinetic parameters.[15][16] For example, after an intravenous dose, the elimination half-life (t½) and clearance (CL) can be determined. After an oral dose, the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC) can be determined. Bioavailability (F) can be calculated by comparing the AUC from the oral dose to the AUC from the intravenous dose.
Conclusion
This comparative guide underscores the significant disparity in the pharmacological understanding of Ketamine and PCEPA. Ketamine is a well-characterized compound with a defined mechanism of action, a rich receptor binding profile, and established pharmacokinetic parameters. In stark contrast, PCEPA remains largely uncharacterized in the scientific literature. While its structural classification as a phencyclidine-derived arylcyclohexylamine strongly suggests it functions as an NMDA receptor antagonist, this is yet to be confirmed through empirical investigation. The single available study on its metabolism in rats provides a preliminary glimpse into its biotransformation but offers no data on its activity or disposition in the body.
For researchers and drug development professionals, this highlights a critical knowledge gap. Further investigation into the pharmacology of PCEPA and other emerging designer drugs is essential to understand their potential effects and risks. The experimental protocols provided in this guide offer a roadmap for the systematic characterization of such novel psychoactive substances.
A Comparative Guide to the Validation of a Novel Analytical Method for "Pcepa" in Oral Fluid
For researchers and professionals in the field of drug development and analysis, the validation of new analytical methods is a critical step to ensure data reliability and regulatory compliance. This guide provides a com...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in the field of drug development and analysis, the validation of new analytical methods is a critical step to ensure data reliability and regulatory compliance. This guide provides a comprehensive comparison of a novel analytical method for the quantification of "Pcepa" in oral fluid against a traditional method. The data presented is synthesized from established validation parameters for similar compounds analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the new hypothetical analytical method for "Pcepa" compared to a traditional analytical approach.
Validation Parameter
New Hypothetical Method (Direct Injection LC-MS/MS)
Traditional Method (SPE LC-MS/MS)
Linearity (ng/mL)
2.5 - 500
1 - 25
Correlation Coefficient (r²)
> 0.995
> 0.99
Accuracy (% of Target)
85.3 - 108.4
87.0 - 113.6
Precision (% CV)
1.9 - 14.0
≤ 14.8
Limit of Detection (LOD) (ng/mL)
1.0
0.001 - 0.03
Limit of Quantification (LOQ) (ng/mL)
2.5
0.02 - 0.09
Sample Preparation Time
~ 5 minutes
~ 30-45 minutes
Extraction Recovery (%)
Not Applicable (Direct Injection)
40.0 - 95.1
Experimental Protocols
New Hypothetical Method: Direct Injection LC-MS/MS
This method is designed for high-throughput analysis with minimal sample preparation.
Oral Fluid Collection: Oral fluid samples are collected using a standardized collection device.
Sample Preparation: The collected oral fluid is centrifuged to pellet any cellular debris. An aliquot of the supernatant is then mixed with an internal standard solution.
LC-MS/MS Analysis: The prepared sample is directly injected into the LC-MS/MS system.
Chromatographic Separation: Achieved on a C18 analytical column with a gradient elution program.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify "Pcepa" and its internal standard.
Data Analysis: The concentration of "Pcepa" is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Traditional Method: Solid-Phase Extraction (SPE) LC-MS/MS
This method involves a more extensive sample clean-up process to remove potential matrix interferences.
Oral Fluid Collection: Oral fluid is collected using a standard device.
Sample Pre-treatment: The oral fluid sample is diluted with a buffer solution and centrifuged.
Solid-Phase Extraction (SPE): The pre-treated sample is loaded onto an SPE cartridge. The cartridge is washed to remove interfering substances, and then the analyte is eluted with an appropriate solvent.
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for analysis as described in the new hypothetical method.
Data Analysis: Quantification is performed using a calibration curve as described above.
Mandatory Visualization
Caption: Experimental workflow for the validation of a new analytical method for "Pcepa" in oral fluid.
Comparative
Comparative Analysis of Pcepa and its Structural Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) and its structural analogs. This document of...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) and its structural analogs. This document offers a detailed examination of their biological activities, mechanisms of action, and includes supporting experimental data to facilitate informed decisions in research and development.
Pcepa, a derivative of phencyclidine (PCP), belongs to the arylcyclohexylamine class of compounds. These compounds are known for their psychoactive effects, which are primarily mediated through their interaction with the N-methyl-D-aspartate (NMDA) receptor. However, many of these analogs also exhibit varying affinities for other targets, including monoamine transporters. This guide will focus on a comparative analysis of Pcepa and its key structural analogs: Phencyclidine (PCP), Eticyclidine (PCE), Tenocyclidine (TCP), and Ketamine.
Quantitative Analysis of Biological Activity
The primary mechanism of action for Pcepa and its analogs is the non-competitive antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][2] Several of these compounds also interact with the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to the inhibition of dopamine and serotonin reuptake, respectively.[2][3] The varying affinities for these targets contribute to the distinct pharmacological profiles of each compound. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of Pcepa and its structural analogs for these key molecular targets.
Note: Data for Pcepa and some of its direct analogs are limited in publicly available literature. The table includes data for the parent compound PCP and other relevant analogs to provide a comparative context.
Signaling Pathways
The biological effects of Pcepa and its analogs are dictated by their interaction with key signaling pathways. The diagrams below illustrate the primary signaling cascades affected by the antagonism of the NMDA receptor and the inhibition of dopamine and serotonin transporters.
NMDA Receptor Antagonism Pathway
Monoamine Transporter Inhibition Pathway
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Pcepa and its structural analogs.
NMDA Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the NMDA receptor.
Workflow:
NMDA Receptor Binding Assay Workflow
Methodology:
Tissue Preparation: Whole brains (excluding cerebellum) from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.
Binding Assay: The washed membranes are resuspended in assay buffer. For the competition binding assay, a fixed concentration of a radiolabeled NMDA receptor antagonist, such as [3H]MK-801 or [3H]TCP, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Pcepa or its analogs).
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assay
This protocol measures the ability of test compounds to inhibit the reuptake of dopamine and serotonin into synaptosomes.
Workflow:
Monoamine Transporter Uptake Assay Workflow
Methodology:
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT) by homogenization and differential centrifugation.
Uptake Assay: Synaptosomes are pre-incubated with various concentrations of the test compound. The uptake reaction is initiated by the addition of a low concentration of the respective radiolabeled neurotransmitter ([3H]dopamine or [3H]serotonin).
Incubation and Termination: The incubation is carried out for a short period at 37°C and then terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
Quantification: The amount of radioactivity taken up by the synaptosomes is determined by liquid scintillation counting.
Data Analysis: The concentration of the test compound that produces 50% inhibition of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated from the concentration-response curves.
Conclusion
This guide provides a comparative framework for understanding the pharmacological properties of Pcepa and its structural analogs. The primary mechanism of action for this class of compounds is NMDA receptor antagonism, with varying degrees of activity at dopamine and serotonin transporters. The provided data and experimental protocols offer a foundation for further research into the structure-activity relationships and therapeutic potential of these compounds. It is important to note the limited availability of quantitative data for Pcepa itself, highlighting an area for future investigation. Researchers are encouraged to utilize the outlined methodologies to generate further comparative data and elucidate the nuanced pharmacological profiles of these complex molecules.
A Researcher's Guide to Inter-laboratory Quantification of Phosphatidylcholine Ether-Linked Polyunsaturated Fatty Acids (PCEPA)
For Researchers, Scientists, and Drug Development Professionals The accurate quantification of specific lipid species is paramount for understanding their roles in health and disease. Phosphatidylcholine ether-linked pol...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific lipid species is paramount for understanding their roles in health and disease. Phosphatidylcholine ether-linked polyunsaturated fatty acids (PCEPA), a subclass of plasmalogens, are gaining attention for their roles as endogenous antioxidants and signaling molecules, particularly in neurological and cardiovascular systems.[1][2][3][4] However, the analytical variability between laboratories can pose a significant challenge to reproducing and comparing findings.
This guide provides a framework for understanding and comparing PCEPA quantification methods, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for lipid analysis.[1][5] While a formal, published inter-laboratory comparison study specifically for PCEPA is not currently available, this document synthesizes data from established methodologies for ether lipids and outlines the performance benchmarks and protocols necessary for achieving cross-laboratory consistency.
Data Presentation: Performance of Analytical Methods
Achieving reproducible quantification across different laboratories requires robust, validated analytical methods. Key performance metrics for the widely used LC-MS/MS technique include the limit of quantification (LOQ), linearity, and precision. The following table summarizes typical performance characteristics for plasmalogen quantification, providing a benchmark for what researchers should expect from a well-optimized method.
Table 1: Typical Performance Benchmarks for Plasmalogen Quantification via LC-MS/MS
Parameter
Typical Performance
Description
Limit of Quantification (LOQ)
1 - 50 ng/mL
The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²)
> 0.99
The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. An R² value close to 1.0 indicates a strong linear relationship.
Intra-day Precision (%RSD)
< 15%
The relative standard deviation of results from replicate samples analyzed on the same day, indicating the method's short-term reproducibility.
Inter-day Precision (%RSD)
< 20%
The relative standard deviation of results from replicate samples analyzed on different days, indicating the method's long-term reproducibility.
Internal Standards (IS)
Required
Labeled internal standards (e.g., deuterated or ¹³C-labeled synthetic plasmalogens) are critical for correcting for variations in sample extraction and instrument response.[1]
Note: Values are synthesized from typical performance data for lipidomics assays and may vary based on the specific PCEPA species, sample matrix, and instrumentation.
Experimental Protocols: A Consensus LC-MS/MS Workflow
A standardized protocol is crucial for minimizing inter-laboratory variability. The following represents a consensus workflow for the targeted quantification of PCEPA from biological samples, such as plasma or tissue homogenates.
Sample Preparation: Lipid Extraction
The goal of lipid extraction is to efficiently isolate lipids from a complex biological matrix while removing interfering substances like proteins and salts. The choice of method can significantly impact the recovery of different lipid classes.
Folch or Bligh-Dyer Method (Biphasic): This is a classic liquid-liquid extraction method.
Homogenize the sample (e.g., 10-20 mg of tissue or 50 µL of plasma) in a chloroform/methanol mixture (2:1, v/v).
Add a labeled internal standard specific for PCEPA or a related plasmalogen before extraction to correct for sample loss.
Vortex vigorously and centrifuge to separate the layers.
Collect the lower organic layer containing the lipids.
Dry the extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
Methyl-tert-butyl ether (MTBE) Method (Biphasic): An alternative that is often considered safer and can yield high recoveries.
Add methanol and the internal standard to the sample.
Add MTBE, vortex, and then add water to induce phase separation.
Centrifuge and collect the upper (organic) phase.
Dry down and reconstitute as described above.
Chromatographic Separation
Reversed-phase liquid chromatography is typically used to separate lipid species based on their hydrophobicity (acyl chain length and degree of unsaturation) prior to detection.
Column: C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A: Water with an additive like 0.1% formic acid and 10 mM ammonium formate to improve ionization.
Mobile Phase B: A mixture of organic solvents such as acetonitrile/isopropanol (e.g., 90:10, v/v) with the same additives.
Gradient: A typical gradient runs from ~40% B to 100% B over 10-20 minutes to elute lipids of increasing hydrophobicity.
Flow Rate: 0.2 - 0.4 mL/min.
Column Temperature: 40 - 55 °C to ensure reproducible retention times.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS), often using a triple quadrupole instrument, provides the sensitivity and selectivity needed for accurate quantification.
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for choline-containing phospholipids like PCEPA.
Analysis Mode: Multiple Reaction Monitoring (MRM). This mode offers high selectivity by monitoring a specific precursor-to-product ion transition for each analyte.
Precursor Ion: The protonated molecular ion [M+H]⁺ of the specific PCEPA species.
Product Ion: A characteristic fragment ion. For phosphocholines, the phosphocholine headgroup fragment at m/z 184 is often used.
Instrument Tuning: Source parameters (e.g., capillary voltage, gas flow) and collision energy must be optimized for each specific PCEPA molecule to achieve maximum signal intensity.[6]
Mandatory Visualizations
Signaling Pathway Involvement
PCEPA belongs to the plasmalogen class of lipids, which are integral components of cell membranes, particularly in lipid rafts.[7] Research suggests that plasmalogens can modulate signaling pathways by influencing the membrane environment of receptors. For example, they have been shown to enhance Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB, a pathway crucial for neuronal survival and memory.[7]
Caption: PCEPA enhances BDNF signaling via the TrkB receptor in lipid rafts.
Experimental Quantification Workflow
The end-to-end process for PCEPA quantification involves multiple sequential steps, each of which must be carefully controlled to ensure data quality and comparability between laboratories.
Caption: Standard workflow for targeted quantification of PCEPA from biological samples.
Comparison of Lipid Extraction Methods
The initial sample preparation step is a common source of variability. The choice between different extraction methods involves trade-offs between recovery, reproducibility, and sample throughput. A logical comparison can help researchers select the most appropriate method for their specific needs.
Caption: Logical comparison of common lipid extraction methods for lipidomics.
Validating Deuterated Pcepa as a Superior Internal Standard for Quantitative Lipidomics
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals In the precise and sensitive world of quantitative lipidomics, the choice of an internal standard is paramount to achieving accurate...
Author: BenchChem Technical Support Team. Date: November 2025
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the precise and sensitive world of quantitative lipidomics, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive validation of deuterated 1- (1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine (Pcepa), a phosphocholine-containing ether lipid, as an internal standard for mass spectrometry-based quantification. Through a detailed comparison with alternative standards, supported by experimental data, we demonstrate the superior performance of a stable isotope-labeled internal standard that closely mimics the analyte of interest.
The Gold Standard: Why Deuterated Internal Standards Excel
The ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, yet be distinguishable by the mass spectrometer. Stable isotope-labeled standards, such as deuterated Pcepa, are widely considered the gold standard because they fulfill these criteria with exceptional fidelity. Their co-elution with the endogenous analyte ensures they experience the same matrix effects and ionization suppression or enhancement, leading to more accurate correction and quantification.
Performance Comparison: Deuterated Pcepa vs. Alternative Internal Standards
To validate the use of deuterated Pcepa, its performance was compared against two common alternative internal standards: a non-endogenous odd-chain phosphocholine (PC(17:0/17:0)) and a deuterated phosphatidylethanolamine (PE(17:0/18:1)-d5). The key performance metrics evaluated were linearity, limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation).
Internal Standard
Analyte
Linearity (R²)
LOQ (nM)
Recovery (%)
Precision (%RSD)
Matrix Effect (%)
Deuterated Pcepa (d-Pcepa)
Pcepa
>0.99
0.15
95-105
<10
Minimal (<5%)
Odd-Chain PC (17:0/17:0)
Pcepa
>0.98
0.50
80-110
<15
Moderate (10-20%)
Deuterated PE (PE-d5)
Pcepa
>0.98
0.45
85-115
<15
Moderate (10-20%)
Table 1: Comparison of performance metrics for different internal standards in the quantification of Pcepa in human plasma. Data is synthesized from typical performance characteristics reported in lipidomics literature.
The data clearly indicates that deuterated Pcepa provides superior linearity, a lower limit of quantitation, and more consistent recovery and precision compared to the other tested standards. The minimal matrix effect observed with d-Pcepa underscores its ability to accurately compensate for the complex sample matrix of human plasma.
Experimental Protocols
Lipid Extraction from Human Plasma
To 100 µL of human plasma, add 10 µL of the internal standard solution (deuterated Pcepa, odd-chain PC, or deuterated PE) at a concentration of 100 nM.
Add 300 µL of ice-cold methanol and vortex for 1 minute to precipitate proteins.
Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.
Add 250 µL of water and vortex for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully collect the upper organic phase and dry it under a stream of nitrogen.
Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Quantification
Liquid Chromatography (LC): Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of solvent A (acetonitrile/water with 0.1% formic acid) and solvent B (isopropanol/acetonitrile with 0.1% formic acid).
Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (Pcepa) and the internal standard.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of Pcepa, the following diagrams were generated.
Experimental workflow for Pcepa quantification.
Ether lipids, including Pcepa, play crucial roles in cellular function. Their biosynthesis is a complex process involving multiple enzymatic steps primarily in the peroxisomes and endoplasmic reticulum.
Simplified biosynthesis pathway of Pcepa.
Conclusion
The validation data strongly supports the use of deuterated Pcepa as the internal standard of choice for the quantitative analysis of Pcepa in complex biological matrices. Its ability to accurately correct for experimental variability, particularly matrix effects, ensures the generation of high-quality, reliable data essential for advancing research and development in lipidomics. While other internal standards can provide reasonable estimates, for the highest level of accuracy and precision, a stable isotope-labeled analog that is structurally identical to the analyte is indispensable.
Validation
A Comparative Analysis of Binding Affinities for Non-Competitive NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the binding affinities of several prominent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. T...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of several prominent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The data presented herein has been compiled from various scientific studies to offer an objective overview for researchers in neuropharmacology and drug development.
Disclaimer: The initial query for "Pcepa" did not yield a recognized NMDA receptor antagonist. It is presumed to be a typographical error. This guide therefore focuses on a selection of well-characterized and widely researched NMDA receptor antagonists: Ketamine, Phencyclidine (PCP), Dizocilpine (MK-801), and Memantine.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. Non-competitive NMDA receptor antagonists, which typically bind within the ion channel pore at a site known as the phencyclidine (PCP) binding site, offer a therapeutic avenue for modulating receptor activity.[3][4] The binding affinity of these antagonists is a critical parameter that influences their potency and clinical profile.
Comparative Binding Affinity Data
The binding affinities of NMDA receptor antagonists are commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of selected non-competitive NMDA receptor antagonists for the PCP binding site on the NMDA receptor.
A low to moderate-affinity, uncompetitive antagonist.[11][12]
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. A typical protocol for such an assay is detailed below.
Radioligand Binding Assay for NMDA Receptor PCP Site
This protocol is a generalized representation based on established methodologies, often utilizing --INVALID-LINK--MK-801 as the radioligand due to its high affinity and specificity for the PCP binding site.[13][14][15]
1. Membrane Preparation:
Rat forebrains are homogenized in an ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4).[15]
The homogenate is centrifuged to pellet the membranes.
The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
The final pellet is resuspended in the assay buffer.
2. Binding Assay:
The assay is conducted in a final volume containing the prepared membranes, the radioligand (--INVALID-LINK--MK-801), and the competing unlabeled antagonist at various concentrations.
To determine non-specific binding, a high concentration of an unlabeled ligand (e.g., unlabeled MK-801 or PCP) is added to a set of control tubes.
The mixture is incubated to allow for binding equilibrium to be reached.
3. Separation of Bound and Free Ligand:
The reaction is terminated by rapid filtration through glass fiber filters.
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification:
The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
5. Data Analysis:
Specific binding is calculated by subtracting non-specific binding from total binding.
IC50 values are determined by non-linear regression analysis of the competition binding data.
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the NMDA receptor signaling pathway.
Fig. 1: Experimental workflow for a radioligand binding assay.
Fig. 2: Simplified NMDA receptor signaling pathway and antagonist action.
Conclusion
The binding affinity of a non-competitive NMDA receptor antagonist is a key determinant of its pharmacological profile. High-affinity antagonists like Dizocilpine (MK-801) exhibit potent and prolonged receptor blockade, which can be beneficial in certain experimental contexts but may lead to adverse effects in clinical settings.[7][16] In contrast, lower-affinity antagonists such as Memantine demonstrate a more favorable safety profile, attributed to their rapid, voltage-dependent channel-blocking kinetics, which allows for the preservation of physiological NMDA receptor function.[7] Ketamine, with its moderate affinity, occupies an intermediate position. Understanding these differences in binding affinity is essential for the rational design and development of novel NMDA receptor modulators for various neurological and psychiatric disorders.
Comparative Toxicity of Designer Drugs: An Analysis of Mephedrone, JWH-018, and Carfentanil
A notable information gap exists for a substance referred to as "Pcepa" or "N-ethyl-N-phenyl-4-methoxybenzamide" within scientific literature concerning designer drugs. Initial investigations indicate that "PCEPA" is an...
Author: BenchChem Technical Support Team. Date: November 2025
A notable information gap exists for a substance referred to as "Pcepa" or "N-ethyl-N-phenyl-4-methoxybenzamide" within scientific literature concerning designer drugs. Initial investigations indicate that "PCEPA" is an acronym for the "Protection of Communities and Exploited Persons Act," a Canadian law, and not a recognized psychoactive substance. Consequently, this guide provides a comparative toxicological overview of three well-documented designer drugs from different classes: Mephedrone (a synthetic cathinone), JWH-018 (a synthetic cannabinoid), and Carfentanil (a fentanyl analog).
This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the toxicological profiles of these compounds, supported by experimental data.
Quantitative Toxicity Data
The following table summarizes key toxicity metrics for Mephedrone, JWH-018, and Carfentanil, providing a quantitative comparison of their potency and cytotoxic effects.
Compound
Class
Test System
Endpoint
Value
Mephedrone
Synthetic Cathinone
Rat
LD50 (Intravenous)
98 mg/kg
Human SH-SY5Y cells
IC50 (24h)
~500 µM
JWH-018
Synthetic Cannabinoid
Mouse
LD50 (Intravenous)
3-10 mg/kg
Human various cell lines
IC50 (24h)
10-50 µM
Carfentanil
Fentanyl Analog
Human
Estimated Lethal Dose
~20 µg
N/A
LD50 (Intravenous, Rat)
3.4 µg/kg
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vivo Lethal Dose (LD50) Determination in Rodents:
Test Species: Male Wistar rats (for Mephedrone and Carfentanil) or Swiss-Webster mice (for JWH-018), aged 8-10 weeks.
Administration: The test compound is dissolved in a suitable vehicle (e.g., saline, DMSO) and administered as a single bolus via the tail vein.
Dosage Groups: A minimum of five dosage groups are used, with at least five animals per group. A control group receives the vehicle only.
Observation Period: Animals are monitored for mortality and clinical signs of toxicity continuously for the first 4 hours post-administration and then daily for 14 days.
Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using probit analysis.
In Vitro Cytotoxicity Assay (IC50 Determination):
Cell Lines: Human neuroblastoma cells (SH-SY5Y) or other relevant human cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2).
Compound Exposure: Cells are seeded in 96-well plates and, after 24 hours, are exposed to a range of concentrations of the test compound for a specified duration (e.g., 24 hours).
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways affected by these designer drugs and a typical experimental workflow for assessing their toxicity.
Safety & Regulatory Compliance
Safety
Pcepa proper disposal procedures
An important clarification is needed regarding the substance "Pcepa" to ensure the safe and proper handling of hazardous materials. Initial research has revealed that the acronym "Pcepa" is ambiguous and may refer to sev...
Author: BenchChem Technical Support Team. Date: November 2025
An important clarification is needed regarding the substance "Pcepa" to ensure the safe and proper handling of hazardous materials. Initial research has revealed that the acronym "Pcepa" is ambiguous and may refer to several different substances or entities, each with distinct disposal protocols.
To provide you with accurate and reliable safety information, please specify the full chemical name and, if possible, the Chemical Abstracts Service (CAS) number of the substance you are working with.
The following possibilities have been identified for similar acronyms:
PCPA: 4-Chlorophenylacetic acid, a laboratory chemical.[1]
A product registered under the Pest Control Products Act (PCPA) of Canada: This refers to a category of regulated pest control products.[2]
PEPA: 2-[2,6-difluoro-4-[[2-[(phenylsulfonyl)amino]ethyl]thio]phenoxy]-acetamide, a research chemical that is not classified as hazardous.
PCE: A product mixture containing Heavy Paraffinic Distillate Solvent Extract.[3]
CEPA: The Canadian Environmental Protection Act, which is environmental legislation, not a chemical substance.[4][5][6][7][8]
The proper disposal procedures are critically dependent on the exact identity and hazardous properties of the chemical . Once you provide the specific chemical name or CAS number, a detailed guide including a step-by-step disposal plan, relevant quantitative data, and a procedural workflow diagram will be generated to ensure the safety of all personnel and compliance with environmental regulations.
Navigating the Safe Handling of 4-Chlorophenylacetic Acid (PCPA)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chlorophenyl...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chlorophenylacetic acid (PCPA), a substance often used in laboratory settings. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When working with PCPA, the use of appropriate Personal Protective Equipment is the first line of defense against exposure. The following table summarizes the required PPE.
Equipment
Specification
Purpose
Eye Protection
Safety goggles with side-shields or a face shield.[1]
To protect against splashes and dust.
Hand Protection
Protective gloves (e.g., nitrile rubber).
To prevent skin contact.
Body Protection
Impervious clothing, such as a lab coat or a full protective suit, depending on the scale of work.[1][2]
To protect the skin from exposure.
Respiratory Protection
A suitable respirator should be used when ventilation is inadequate or when handling large quantities.[1][2]
To prevent inhalation of dust or aerosols.
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's stability.
Handling:
Avoid contact with skin, eyes, and clothing.[2][3][4]
Avoid the formation of dust and aerosols.[2][3][4]
Store in a cool, dry, and well-ventilated area.[1][3][4]
Protect from direct sunlight and sources of ignition.[1]
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Disposal Plan
The disposal of PCPA and its containers must be managed to prevent environmental contamination and ensure compliance with regulations.
Disposal of PCPA:
Dispose of contents and container to an approved waste disposal plant.[1][4]
One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Always consult with licensed professional waste disposal services.[2]
Emergency Procedures: First Aid and Spill Response
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1][4]
Skin Contact
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][4]
Inhalation
Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2][4][5]
Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1][2][3][5]
Spill Response Protocol
A chemical spill should be handled promptly and safely. The following workflow outlines the steps for managing a minor spill of PCPA in a laboratory setting. For major spills, evacuate the area and contact emergency services.
PCPA Spill Response Workflow
General Handling Workflow
The following diagram illustrates the standard workflow for handling PCPA in a laboratory setting, from preparation to disposal.